Apn-peg4-bcn
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C31H39N3O7 |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[3-[4-(2-cyanoethynyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C31H39N3O7/c32-14-5-6-25-9-11-26(12-10-25)34-30(35)13-16-37-18-20-39-22-23-40-21-19-38-17-15-33-31(36)41-24-29-27-7-3-1-2-4-8-28(27)29/h9-12,27-29H,3-4,7-8,13,15-24H2,(H,33,36)(H,34,35)/t27-,28+,29? |
InChI Key |
MCBNMMAFMMPZRN-ULJKERAFSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Apn-peg4-bcn for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Apn-peg4-bcn, a heterobifunctional linker critical in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). We will delve into its core properties, primary function, and detailed experimental protocols for its application.
Core Concepts: Structure and Function
This compound is a sophisticated chemical linker designed for the precise and stable conjugation of molecules. Its structure is comprised of three key functional components:
-
APN (Aminophenyl) Group: This moiety provides chemoselectivity for free thiol groups, such as those found on the cysteine residues of antibodies. The reaction between the APN group and a thiol results in a stable thioether bond.[1][2]
-
PEG4 (Tetraethylene Glycol) Spacer: The four-unit polyethylene glycol chain is a hydrophilic spacer that enhances the solubility of the linker and the resulting conjugate in aqueous environments.[3] This PEG spacer also minimizes steric hindrance, allowing for efficient conjugation.
-
BCN (Bicyclo[6.1.0]nonyne) Moiety: As a strained alkyne, the BCN group is a key component for copper-free click chemistry. It readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-containing molecules, forming a stable triazole linkage under mild, biocompatible conditions.[3][4]
The primary function of this compound is to act as a bridge, covalently linking a thiol-containing biomolecule (like an antibody) to an azide-functionalized payload (such as a cytotoxic drug or a fluorescent dye). This makes it an invaluable tool in the construction of ADCs, enabling the targeted delivery of therapeutic agents.
Quantitative Data
The following table summarizes the key quantitative properties of this compound and its constituent parts.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C31H39N3O7 (example for a related structure) | BroadPharm |
| Molecular Weight | ~565.66 g/mol (example for a related structure) | BroadPharm |
| Purity | >95% | BroadPharm |
| Solubility | Soluble in DMSO, DMF, Acetonitrile | BroadPharm |
| Storage Conditions | -20°C | BroadPharm |
| BCN Moiety | ||
| Second-order rate constant (with benzyl azide) | ~0.1 M⁻¹s⁻¹ | Various scientific publications |
| PEG4 Spacer | ||
| Length | ~1.4 nm | Calculated based on bond lengths |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in the synthesis of an antibody-drug conjugate.
Antibody Preparation and Partial Reduction
This protocol describes the initial preparation of the antibody to expose free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.4
Procedure:
-
Antibody Buffer Exchange: If the antibody solution contains any thiol-reactive components, exchange the buffer to the reaction buffer using a desalting column.
-
Reduction of Interchain Disulfides:
-
Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP in reaction buffer).
-
Add a 2-5 molar excess of the reducing agent to the antibody solution. The exact molar excess will need to be optimized to achieve the desired number of free thiols per antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
-
Purification of the Reduced Antibody:
-
Immediately after incubation, remove the excess reducing agent by passing the reaction mixture through a pre-equilibrated desalting column.
-
Collect the fractions containing the reduced antibody. The presence of free thiols can be quantified using Ellman's reagent.
-
Conjugation of this compound to the Reduced Antibody
This protocol details the reaction between the thiol-reactive APN group of the linker and the free thiols on the antibody.
Materials:
-
Reduced antibody from the previous step
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (as above)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the this compound stock solution to the reduced antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.
-
-
Purification of the Antibody-Linker Conjugate:
-
Remove the excess, unreacted this compound using a desalting column or through dialysis against the reaction buffer.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the "click" reaction between the BCN-functionalized antibody and an azide-containing payload.
Materials:
-
Antibody-Apn-peg4-bcn conjugate from the previous step
-
Azide-functionalized payload (e.g., cytotoxic drug, fluorescent dye)
-
Anhydrous DMSO
-
Reaction buffer (as above)
Procedure:
-
Prepare Azide-Payload Stock Solution: Dissolve the azide-functionalized payload in anhydrous DMSO to a final concentration of 10 mM.
-
SPAAC Reaction:
-
Add a 2-5 fold molar excess of the azide-payload stock solution to the antibody-linker conjugate.
-
Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C overnight, with gentle mixing. The reaction can be monitored by LC-MS to determine completion.
-
-
Purification of the Final Antibody-Drug Conjugate:
-
The final ADC can be purified using various chromatography techniques, such as size-exclusion chromatography (SEC) to remove unreacted payload and linker, or hydrophobic interaction chromatography (HIC) to separate ADCs with different drug-to-antibody ratios (DARs).
-
Characterization of the Antibody-Drug Conjugate
The final ADC product should be thoroughly characterized to determine its critical quality attributes.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody can be determined using techniques such as:
-
UV-Vis Spectroscopy: By measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug), the concentrations of the protein and the drug can be determined, and the DAR calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.
-
Mass Spectrometry (MS): LC-MS can be used to measure the mass of the intact ADC and its subunits (light and heavy chains), providing a precise determination of the DAR.
-
-
Purity and Aggregation Analysis: Size-exclusion chromatography (SEC) is commonly used to assess the purity of the ADC and to quantify the level of aggregation.
-
In Vitro and In Vivo Efficacy: The biological activity of the ADC should be evaluated through cell-based cytotoxicity assays and in animal models of disease.
Visualizing the Workflow and Mechanism
The following diagrams, generated using Graphviz, illustrate the key processes involved in the use of this compound.
References
Apn-peg4-bcn: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, chemical properties, and applications of Apn-peg4-bcn, a heterobifunctional linker crucial in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).
Core Structure and Chemical Properties
This compound is a specialized chemical linker designed with distinct reactive groups at either end of a polyethylene glycol (PEG) spacer. This structure allows for the precise and stable connection of two different molecules, typically a protein and a therapeutic payload.
The key components of the this compound structure are:
-
3-Arylpropiolonitrile (APN) Group: This moiety provides chemoselective reactivity towards thiol groups (sulfhydryl groups, -SH) found in the cysteine residues of proteins and peptides. The resulting thioether linkage is known for its high stability.[1]
-
Bicyclo[6.1.0]nonyne (BCN) Group: As a strained alkyne, the BCN group readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This is a type of "click chemistry" that forms a stable triazole ring with an azide-modified molecule, notably without the need for a cytotoxic copper catalyst.[2][3][4]
-
PEG4 Spacer: The tetraethylene glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated molecules.[2]
Chemical Structure:
While a 2D chemical structure image is not available, the molecular formula provides insight into its composition.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C31H39N3O7 | |
| Molecular Weight | 565.66 g/mol | |
| Solubility | Soluble in DMSO (10 mM), DCM, THF, Acetonitrile, and DMF. | |
| Purity | >95% (typical) | |
| Physical Form | Oil | |
| Storage Conditions | -20°C for long-term storage. |
Experimental Protocols
This section details a representative experimental protocol for the conjugation of a cysteine-containing protein (e.g., an antibody) to an azide-modified payload using this compound.
Materials
-
Cysteine-containing protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Azide-modified payload
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Spin desalting columns or size-exclusion chromatography (SEC) system for purification
-
Reaction tubes and standard laboratory equipment
Step-by-Step Conjugation Protocol
Step 1: Preparation of Reagents
-
Protein Solution: Prepare the cysteine-containing protein at a concentration of 1-5 mg/mL in an appropriate buffer. If the buffer contains any thiol-containing reagents (e.g., dithiothreitol, DTT), they must be removed by buffer exchange.
-
This compound Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Azide-Payload Stock Solution: Dissolve the azide-modified payload in an appropriate solvent (e.g., DMSO) to a known concentration.
Step 2: Conjugation of this compound to the Protein
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Remove the excess, unreacted this compound using a spin desalting column or SEC.
Step 3: Conjugation of the Azide-Payload to the Protein-Linker Conjugate
-
To the purified protein-Apn-peg4-bcn conjugate, add a 1.5- to 5-fold molar excess of the azide-modified payload stock solution.
-
Incubate the reaction mixture at room temperature for 2-12 hours. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS.
Step 4: Purification of the Final Conjugate
-
Purify the final protein-payload conjugate using SEC to remove any unreacted payload and other small molecules.
-
Characterize the purified conjugate to determine the drug-to-antibody ratio (DAR) and confirm its integrity.
Stability and Handling
The stability of this compound and its conjugates is critical for successful application. The BCN moiety, in particular, has known instabilities.
| Condition | Effect on BCN Moiety | Recommendations | Source(s) |
| Thiols (e.g., GSH, DTT) | Can lead to degradation. | Avoid the presence of free thiols in reaction buffers. | |
| Reducing Agents (e.g., TCEP) | Can cause instability. | Use alternative reducing agents if necessary and perform thorough buffer exchange. | |
| pH | Instability observed at neutral pH over extended periods and susceptibility to hydrolysis under acidic conditions. | Perform reactions in a controlled pH environment and minimize long incubation times at neutral pH. | |
| Temperature | Stable for shipping at ambient temperatures for short periods. | For long-term storage, maintain at -20°C. |
Logical Workflow and Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key logical workflows for the use of this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Functional relationships in this compound mediated conjugation.
References
- 1. APN PEG | BroadPharm [broadpharm.com]
- 2. This compound(exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. BCN reagents BCN linkers Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]
An In-Depth Technical Guide to the Apn-peg4-bcn Linker: Components, Reactions, and Applications in Bioconjugation
This guide provides a comprehensive technical overview of the Apn-peg4-bcn linker, a heterobifunctional crosslinker designed for advanced bioconjugation applications. Tailored for researchers, scientists, and drug development professionals, this document details the linker's core components, physicochemical properties, and reaction mechanisms. It also offers detailed experimental protocols for its use in creating antibody-drug conjugates (ADCs) and visualizes key workflows and pathways to facilitate a deeper understanding of its utility in therapeutic and diagnostic development.
Core Components and Structure
The this compound linker is a sophisticated molecule engineered with three distinct chemical moieties, each serving a specific function in the bioconjugation process. These components are connected to provide a versatile tool for covalently linking biomolecules to payloads such as small molecule drugs, fluorophores, or other probes.
-
APN (3-Arylpropiolonitrile): This is a thiol-reactive group responsible for the initial conjugation to a biomolecule. The APN moiety exhibits high chemoselectivity for the sulfhydryl group of cysteine residues.[1] This reaction forms a stable thioether bond, providing a robust connection point on the target protein, such as a monoclonal antibody.[2] The specificity of the APN group for cysteines allows for site-specific conjugation, which is crucial for creating homogeneous bioconjugates.[1]
-
PEG4 (Tetraethylene Glycol): This component is a hydrophilic spacer consisting of four repeating ethylene glycol units. The PEG4 spacer plays a critical role in the overall performance of the linker and the resulting conjugate.[3] Its primary functions include enhancing the aqueous solubility of the linker and the final bioconjugate, reducing the potential for aggregation, and minimizing steric hindrance between the conjugated molecules.[3] This can lead to improved pharmacokinetic properties and higher conjugation efficiencies.
-
BCN (Bicyclo[6.1.0]nonyne): BCN is a strained alkyne that serves as a bioorthogonal reactive handle. It readily reacts with azide-functionalized molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is highly efficient and can be performed under mild, physiological conditions, making it ideal for use with sensitive biological samples.
Physicochemical and Reactive Properties
The combination of the APN, PEG4, and BCN moieties gives the this compound linker a unique set of properties that are advantageous for bioconjugation. A summary of its key quantitative and qualitative characteristics is presented below.
| Property | Value / Characteristic | Citation(s) |
| Molecular Formula | C₃₁H₃₉N₃O₇ | |
| Molecular Weight | 565.66 g/mol | |
| Physical Form | Oil | |
| Solubility | Soluble in organic solvents such as DCM, THF, Acetonitrile, DMF, and DMSO. | |
| Storage Conditions | Store at -20°C for long-term stability. | |
| Purity | Typically >95% | |
| APN-Thiol Reactivity | The reaction between the APN group and a cysteine thiol is faster and more selective compared to reactions with other amino acid residues. | |
| APN-Cysteine Stability | The resulting thioether linkage from the APN-thiol reaction is more stable than the thioether bond formed from a maleimide-thiol reaction, particularly in vivo, leading to a longer serum half-life of the conjugate. | |
| BCN-Azide Reactivity | The SPAAC reaction between BCN and an azide is a rapid, bioorthogonal reaction that proceeds without the need for a copper catalyst. Second-order rate constants for BCN reactions with simple azides typically range from 0.01 to over 1 M⁻¹s⁻¹. | |
| Cleavability | Some sources refer to this linker as cleavable, which may depend on the specific context of its application within an ADC, where cleavage can occur in the lysosomal environment. |
Reaction Mechanisms and Workflows
The utility of the this compound linker lies in its ability to facilitate a two-step, sequential conjugation process. This allows for the precise construction of complex bioconjugates, such as ADCs.
First, the APN group reacts with a free thiol on a biomolecule. This is often achieved by partially reducing the interchain disulfide bonds of an antibody to generate reactive cysteine residues. The result is an antibody functionalized with a BCN-containing linker.
Second, the BCN group on the linker-modified antibody is reacted with an azide-functionalized payload. This SPAAC reaction is highly specific and proceeds efficiently in aqueous buffers, yielding the final ADC.
The overall workflow for constructing an ADC with this linker involves several key stages, from antibody preparation to final purification and characterization.
Experimental Protocols
The following section provides detailed methodologies for the key steps in generating and characterizing an ADC using the this compound linker. These protocols are generalized and may require optimization for specific antibodies and payloads.
Protocol 1: Partial Reduction of an Antibody to Generate Free Thiols
This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds to create reactive cysteine residues for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Borate buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0)
-
Desalting columns (e.g., G25)
-
PBS with 1 mM DTPA, pH 7.4
Procedure:
-
Antibody Preparation: Start with the antibody at a concentration of 2-10 mg/mL in PBS.
-
Reduction Reaction: For an intended drug-to-antibody ratio (DAR) of 2, add approximately 1.8 molar equivalents of TCEP or DTT to the antibody solution. For a DAR of 4, use about 4.2 equivalents. Adjust the pH to ~8.0 with borate buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Purification: Immediately after incubation, remove the excess reducing agent by passing the solution through a desalting column pre-equilibrated with PBS/DTPA buffer at 4°C.
-
Quantification: Determine the protein concentration (e.g., by A280) and the free thiol concentration to confirm the success of the reduction.
Protocol 2: Conjugation of this compound to the Reduced Antibody
This protocol details the conjugation of the linker to the newly generated free thiols on the antibody.
Materials:
-
Reduced antibody from Protocol 1
-
This compound linker
-
Anhydrous DMSO
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Linker Preparation: Prepare a stock solution of the this compound linker in anhydrous DMSO (e.g., 10 mM).
-
Conjugation Reaction: Add a 3- to 5-fold molar excess of the linker stock solution to the reduced antibody. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or on ice.
-
Quenching: Add a 20-fold excess of a quenching reagent like N-acetylcysteine to react with any unreacted linker.
-
Purification: Purify the linker-modified antibody using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove excess linker and quenching reagent.
Protocol 3: SPAAC Reaction and Final ADC Purification
This protocol describes the final "click" reaction to attach the azide-modified payload to the linker-functionalized antibody.
Materials:
-
Linker-modified antibody from Protocol 2
-
Azide-functionalized payload
-
Anhydrous DMSO
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Payload Preparation: Prepare a stock solution of the azide-modified payload in anhydrous DMSO.
-
SPAAC Reaction: Add a 3- to 5-fold molar excess of the payload stock solution to the linker-modified antibody.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Final Purification: Purify the final ADC using SEC or HIC to remove any unreacted payload and potential aggregates.
-
Concentration and Storage: Concentrate the purified ADC using a centrifugal filter unit and store it in a suitable buffer at 4°C for short-term use or at -80°C for long-term storage.
Protocol 4: ADC Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the drug-to-antibody ratio (DAR) and assessing the homogeneity of an ADC preparation.
Materials:
-
HIC column suitable for antibody separations
-
Mobile Phase A: e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: e.g., 25 mM Sodium Phosphate, pH 7.0
-
HPLC system
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A or a mixture of A and B.
-
Sample Injection: Inject the purified ADC onto the column.
-
Elution: Apply a linear gradient from a high salt concentration (Mobile Phase A) to a low salt concentration (Mobile Phase B). The different ADC species (DAR 0, 2, 4, etc.) will elute based on their hydrophobicity, with higher DAR species being more hydrophobic and eluting later.
-
Data Analysis: Analyze the resulting chromatogram to determine the distribution of different DAR species and calculate the average DAR for the ADC preparation.
Applications and Mechanism of Action
The primary application of the this compound linker is in the construction of ADCs for targeted cancer therapy. The resulting ADC combines the tumor-targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug.
The ADC circulates in the bloodstream until it encounters a tumor cell expressing the target antigen on its surface. Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and lysosomal enzymes can cleave the linker, releasing the active cytotoxic payload. The released drug can then exert its cell-killing effect, for example, by disrupting DNA replication or microtubule dynamics, ultimately leading to apoptosis of the cancer cell.
References
- 1. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action for Apn-peg4-bcn in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apn-peg4-bcn is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation, particularly for the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide elucidates the core mechanism of action of this compound, detailing its dual reactivity which allows for the precise and stable covalent linkage of two distinct molecular entities. The linker's architecture, comprising a thiol-reactive 3-arylpropiolonitrile (APN) group, a hydrophilic polyethylene glycol (PEG4) spacer, and a highly reactive bicyclo[6.1.0]nonyne (BCN) moiety, enables a powerful and versatile bioconjugation strategy. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and relevant quantitative data to empower researchers in leveraging this compound for their drug development and research applications.
Introduction to this compound
This compound is a state-of-the-art linker designed for the precise construction of complex biomolecular conjugates.[1] Its heterobifunctional nature allows for a sequential or one-pot, two-step conjugation strategy, providing researchers with significant control over the final conjugate's architecture. The linker is composed of three key functional components:
-
3-Arylpropiolonitrile (APN): This moiety serves as a highly selective thiol-reactive "warhead." It readily reacts with the sulfhydryl groups of cysteine residues on proteins and peptides, forming a stable thioether bond.[2][3] This offers a significant advantage over traditional maleimide-based conjugations, which can be susceptible to retro-Michael addition and subsequent payload loss in vivo.[2]
-
Polyethylene Glycol (PEG4) Spacer: The four-unit PEG spacer is a hydrophilic chain that imparts several beneficial properties to the linker and the resulting bioconjugate. These include enhanced aqueous solubility, reduced aggregation, and minimized steric hindrance between the conjugated molecules.[4]
-
Bicyclo[6.1.0]nonyne (BCN): As a strained cyclooctyne, the BCN group is a key participant in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and proceeds rapidly under mild, physiological conditions with azide-functionalized molecules, without the need for a cytotoxic copper catalyst.
Core Mechanism of Action: A Dual-Pronged Approach
The utility of this compound in bioconjugation stems from its ability to facilitate two distinct and highly specific covalent bond-forming reactions. This dual mechanism allows for the precise linkage of a thiol-containing biomolecule (e.g., a monoclonal antibody with an engineered cysteine) to an azide-modified payload (e.g., a potent cytotoxic drug).
Thiol-Selective Conjugation via the APN Group
The first key reaction involves the APN moiety. The electron-withdrawing nitrile and aryl groups activate the alkyne of the APN, making it susceptible to nucleophilic attack by the thiol group of a cysteine residue. This reaction proceeds via a Michael-type addition, resulting in a stable and irreversible thioether linkage. The high selectivity of the APN group for thiols over other nucleophilic amino acid residues, such as lysine, is a significant advantage, leading to more homogenous and well-defined bioconjugates.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the BCN Group
The second critical reaction is the SPAAC, a cornerstone of bioorthogonal chemistry. The high ring strain of the BCN group drives a rapid and highly specific [3+2] cycloaddition with an azide-functionalized molecule. This reaction forms a stable triazole ring, covalently linking the payload to the this compound linker. The bioorthogonal nature of this reaction means that the BCN and azide groups are mutually reactive only with each other and do not cross-react with other functional groups present in a complex biological milieu.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of action and a typical experimental workflow for creating an antibody-drug conjugate using this compound.
Quantitative Data and Reaction Parameters
The efficiency of bioconjugation with this compound is influenced by several factors, including the concentration of reactants, reaction time, temperature, and pH. The following tables summarize key quantitative data and recommended starting conditions for typical conjugation reactions.
Table 1: Recommended Reaction Conditions for Thiol-APN Conjugation
| Parameter | Recommended Value | Notes |
| pH | 7.5 - 9.0 | Higher pH facilitates thiol deprotonation to the more nucleophilic thiolate. |
| Temperature | Room Temperature (20-25°C) | Reaction proceeds efficiently at ambient temperature. |
| Reaction Time | 2 - 12 hours | Reaction progress should be monitored (e.g., by LC-MS). |
| Molar Excess of this compound | 5 - 20 fold | The optimal ratio may need to be determined empirically. |
Table 2: Recommended Reaction Conditions for BCN-Azide SPAAC Reaction
| Parameter | Recommended Value | Notes |
| pH | 6.0 - 8.0 | SPAAC is generally tolerant of a range of pH values. |
| Temperature | 4°C or Room Temperature | Reaction is typically faster at room temperature. |
| Reaction Time | 4 - 24 hours | Reaction kinetics depend on the specific BCN and azide reactants. |
| Molar Excess of Azide-Payload | 1.5 - 5 fold | A slight excess of the azide component is typically used. |
Detailed Experimental Protocols
The following are generalized protocols for the two-step bioconjugation of a thiol-containing protein with an azide-functionalized payload using this compound.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation: Prepare the thiol-containing protein (e.g., a cysteine-engineered antibody) in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.5 and 9.0. If necessary, reduce any existing disulfide bonds using a mild reducing agent like TCEP and subsequently remove the reducing agent.
-
Linker Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle stirring or rocking.
-
Purification: Remove the excess, unreacted this compound linker by size-exclusion chromatography (SEC) using a desalting column or through dialysis against an appropriate buffer.
Protocol 2: SPAAC Reaction with an Azide-Modified Payload
-
Reactant Preparation: To the purified protein-Apn-peg4-bcn conjugate from the previous step, add the azide-modified payload. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically recommended.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants and their concentrations.
-
Final Purification: Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC, hydrophobic interaction chromatography (HIC), or affinity chromatography) to remove any unreacted payload and other impurities.
-
Characterization: Characterize the final conjugate to confirm successful conjugation and determine key parameters such as the drug-to-antibody ratio (DAR). Analytical techniques such as mass spectrometry (MS), HPLC (HIC, RP-LC), and SDS-PAGE are commonly employed.
Conclusion
This compound stands out as a highly effective heterobifunctional linker for advanced bioconjugation applications. Its dual mechanism of action, combining stable, thiol-selective APN chemistry with the efficiency and bioorthogonality of BCN-mediated copper-free click chemistry, provides researchers with a robust platform for the construction of well-defined and stable bioconjugates. The inclusion of a PEG4 spacer further enhances the desirable properties of the resulting molecules. By understanding the core principles and optimizing the experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively harness the power of this compound to advance their therapeutic and diagnostic programs.
References
- 1. This compound(exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]
- 3. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCN-PEG4-alkyne (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
A Technical Guide to Apn-peg4-bcn: A Stable, Cysteine-Specific Linker for Next-Generation Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Abstract: The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic index. This technical guide provides an in-depth analysis of Apn-peg4-bcn, a heterobifunctional linker designed for the site-specific conjugation of payloads to antibodies. Contrary to some commercial descriptions, the 3-arylpropiolonitrile (APN) moiety of this linker forms a highly stable, non-cleavable thioether bond with cysteine residues, offering significant advantages over traditional maleimide-based chemistries. This guide details the linker's mechanism of action, presents quantitative stability data, provides comprehensive experimental protocols for ADC synthesis and characterization, and illustrates key processes through detailed diagrams.
Introduction: The Role of Linker Stability in ADC Development
An ideal ADC linker must remain stable in systemic circulation to prevent premature payload release, which can cause off-target toxicity and reduce the amount of drug delivered to the tumor. Upon internalization by the target cancer cell, the linker or antibody structure must be processed to liberate the cytotoxic payload. Linkers are broadly categorized as cleavable (labile to specific conditions within the tumor microenvironment or cell, such as low pH, high glutathione levels, or enzymatic activity) or non-cleavable.
Non-cleavable linkers, such as the one formed by this compound, rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release a payload-linker-amino acid catabolite. This approach offers enhanced plasma stability, which is a critical attribute for developing safe and effective ADCs.
The this compound Linker: Structure and Functionality
This compound is a heterobifunctional linker composed of three key components:
-
3-Arylpropiolonitrile (APN): This moiety reacts with high specificity to the thiol group of cysteine residues on the antibody. The resulting thioether linkage is exceptionally stable.
-
Polyethylene Glycol (PEG4): A hydrophilic four-unit PEG spacer that enhances the solubility of the linker and the final ADC, helping to mitigate aggregation.
-
Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables the covalent attachment of an azide-modified payload via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.
The primary advantage of the APN group is the formation of a robust, irreversible covalent bond with cysteine, which stands in contrast to the widely used maleimide chemistry. Maleimide-thiol adducts are susceptible to a retro-Michael reaction, particularly in the presence of plasma thiols like albumin, leading to premature drug deconjugation.
Quantitative Data Presentation
The stability of the linker-payload connection is a critical quality attribute of an ADC. The following tables summarize representative quantitative data comparing the stability of APN-cysteine linkages to traditional maleimide-cysteine linkages and outline typical characterization parameters for an ADC synthesized using this technology.
Table 1: Comparative Linker Stability in Human Plasma (Illustrative data based on published findings for APN- and maleimide-based conjugates)
| Linker Chemistry | Incubation Time (Days) | % Intact ADC Remaining | Reference |
| APN-Cysteine | 0 | 100 | [1][2] |
| 3 | >95 | [1][2] | |
| 7 | >90 | [1] | |
| Maleimide-Cysteine | 0 | 100 | |
| 3 | ~70-80 | ||
| 7 | ~50-65 |
Table 2: Typical Characterization Data for a Model ADC (e.g., Trastuzumab-Apn-peg4-bcn-MMAE)
| Parameter | Method | Result |
| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.8 - 4.0 |
| Reversed-Phase Liquid Chromatography (RP-LC) | 3.9 | |
| DAR Distribution (HIC) | DAR0 | < 5% |
| DAR2 | ~15-20% | |
| DAR4 | >75% | |
| Aggregate Level | Size Exclusion Chromatography (SEC) | < 2% |
| In Vitro Cytotoxicity (HER2+ Cells) | Cell-Based Viability Assay (IC50) | 0.5 - 2.0 nM |
| In Vitro Cytotoxicity (HER2- Cells) | Cell-Based Viability Assay (IC50) | > 1000 nM |
Mandatory Visualizations: Diagrams and Workflows
Visualizations are critical for understanding the complex processes involved in ADC synthesis and mechanism of action. The following diagrams were generated using the Graphviz DOT language to illustrate these workflows and pathways.
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Mechanism of action for a non-cleavable ADC.
Caption: Signaling pathway for a tubulin-inhibiting ADC payload.
Experimental Protocols
The synthesis of an ADC using the this compound linker is a multi-step process involving antibody preparation, linker conjugation, payload attachment, and purification.
5.1. Protocol 1: Antibody Thiol Generation via Disulfide Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody (e.g., Trastuzumab) to generate free cysteine thiols for conjugation.
-
Materials:
-
Monoclonal antibody (mAb) in a phosphate-buffered saline (PBS) solution, pH 7.4.
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
50 mM EDTA solution.
-
Degassed PBS buffer, pH 7.4.
-
-
Procedure:
-
Prepare the antibody solution to a final concentration of 5-10 mg/mL in degassed PBS.
-
Add EDTA to the antibody solution to a final concentration of 1 mM to chelate any trace metals.
-
Prepare a fresh 10 mM stock solution of TCEP in degassed water.
-
Add a 2.5 to 4.0 molar excess of TCEP to the antibody solution. The exact ratio should be optimized to achieve the desired number of free thiols (typically 4 or 8, leading to a DAR of 2 or 4).
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
Immediately after incubation, remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with degassed PBS.
-
Determine the concentration and number of free thiols per antibody using Ellman's reagent (DTNB) assay. The reduced antibody should be used immediately in the next step.
-
5.2. Protocol 2: Conjugation of this compound to Reduced Antibody
This protocol details the cysteine-specific reaction between the reduced antibody and the APN moiety of the linker.
-
Materials:
-
Reduced antibody from Protocol 1.
-
This compound linker.
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO).
-
Degassed PBS buffer, pH 7.4.
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
To the reduced antibody solution, add a 1.5 to 2.0-fold molar excess of the this compound linker per free thiol. For an antibody with 8 free thiols, this would be a 12 to 16-fold molar excess of linker relative to the antibody.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature (20-25°C) for 2-4 hours with gentle end-over-end mixing.
-
Remove the unreacted linker via size-exclusion chromatography (SEC) or tangential flow filtration (TFF) using PBS as the mobile phase.
-
Characterize the antibody-linker conjugate by mass spectrometry to confirm successful conjugation and determine the linker-to-antibody ratio.
-
5.3. Protocol 3: Payload Attachment via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the final "click chemistry" step to attach the azide-functionalized payload to the BCN-modified antibody.
-
Materials:
-
Antibody-linker conjugate (mAb-Apn-peg4-bcn) from Protocol 2.
-
Azide-functionalized cytotoxic payload (e.g., Azido-PEG-MMAE).
-
Anhydrous DMSO.
-
PBS buffer, pH 7.4.
-
-
Procedure:
-
Prepare a 10 mM stock solution of the azide-payload in anhydrous DMSO.
-
To the antibody-linker conjugate solution, add a 1.5 to 2.0-fold molar excess of the azide-payload per conjugated linker.
-
Again, ensure the final DMSO concentration remains below 10% (v/v).
-
Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 16-24 hours, with gentle mixing. The reaction is typically near completion within a few hours.
-
Monitor the reaction progress by analyzing small aliquots via HIC or RP-LC to observe the shift from lower-DAR to higher-DAR species.
-
5.4. Protocol 4: ADC Purification and Characterization
This final protocol covers the purification of the ADC and its analytical characterization.
-
Materials & Equipment:
-
Crude ADC reaction mixture from Protocol 3.
-
SEC system for purification.
-
HIC system for DAR analysis.
-
LC-MS system for mass confirmation.
-
-
Procedure:
-
Purification: Purify the final ADC using an SEC system to remove unreacted payload and any potential aggregates. Collect the fractions corresponding to the monomeric ADC peak. Concentrate the purified ADC using centrifugal filter units.
-
Characterization:
-
DAR Analysis: Use HIC to separate the different drug-loaded species (DAR0, DAR2, DAR4, etc.). The increasing hydrophobicity of the payload allows for separation. Calculate the average DAR from the integrated peak areas.
-
Aggregate Analysis: Use analytical SEC to determine the percentage of high molecular weight species (aggregates), which should typically be below 2-5%.
-
Mass Confirmation: Analyze the purified ADC by LC-MS after deglycosylation to confirm the mass of the light and heavy chains and verify payload conjugation.
-
-
Storage: Store the final, purified ADC in a formulation buffer (e.g., PBS) at 4°C for short-term use or at -80°C in aliquots for long-term storage.
-
Conclusion
The this compound linker represents an advanced tool for the construction of highly stable, site-specific ADCs. By leveraging a robust, non-cleavable APN-cysteine linkage and efficient SPAAC click chemistry, it addresses the critical challenge of in-vivo stability that has hindered earlier generations of ADCs based on maleimide chemistry. While the term "cleavable" is a misnomer for this linker, its role as a stable conjugation platform is of significant value to the field of drug development. The detailed protocols and comparative data provided in this guide offer a framework for researchers to effectively implement this technology in the rational design of next-generation antibody-drug conjugates.
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Bicyclo[6.1.0]nonyne (BCN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing the bicyclo[6.1.0]nonyne (BCN) moiety. It covers the fundamental principles, reaction kinetics, detailed experimental protocols, and applications in bioconjugation and drug development.
Introduction to SPAAC and the Role of BCN
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[] This reaction occurs between a strained cyclooctyne and an azide to form a stable triazole linkage.[2] The driving force for this reaction is the high ring strain of the cyclooctyne, which is released upon the [3+2] cycloaddition with an azide.[]
Bicyclo[6.1.0]nonyne (BCN) is a synthetically accessible and highly effective cyclooctyne used in SPAAC.[3] Its compact structure and favorable reactivity profile make it an excellent tool for bioconjugation.[4] BCN's stability and efficiency in forming stable triazoles have led to its widespread use in labeling proteins, nucleic acids, and other biomolecules for applications in chemical biology, drug delivery, and materials science.
Reaction Mechanism and Kinetics
The SPAAC reaction between BCN and an azide proceeds through a concerted, [3+2] dipolar cycloaddition mechanism. The high ring strain of the bicyclic alkyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures.
The kinetics of the SPAAC reaction are typically described by a second-order rate law. The rate constants are influenced by the structure of both the cyclooctyne and the azide, as well as the reaction solvent and temperature.
Quantitative Data: Reaction Kinetics of BCN with Various Azides
The following table summarizes the second-order rate constants for the reaction of BCN with a selection of azide-containing molecules, providing a basis for comparison and experimental design.
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions |
| BCN | Benzyl Azide | 0.15 | DMSO, 37°C |
| BCN | 2-Azidoethanol | 0.19 - 0.21 | Human blood plasma, 20°C |
| BCN | PhOCF₂CF₂N₃ (Fluoroalkyl Azide) | ~1.12 | THF:Water (9:1), RT |
| BCN | PhOCH₂CH₂N₃ (Non-fluorinated Azide) | ~0.07 | THF:Water (9:1), RT |
| BCN | Electron-deficient aryl azides | 2.0 - 2.9 | Not specified |
Note: Reaction rates can vary based on specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the conjugation of a biomolecule (e.g., an antibody) with a BCN derivative and the subsequent SPAAC reaction with an azide-functionalized molecule.
Protocol 1: Activation of an Antibody with a BCN-NHS Ester
This protocol describes the labeling of an antibody with BCN using an N-Hydroxysuccinimide (NHS) ester derivative of BCN, which reacts with primary amines (e.g., lysine residues) on the antibody.
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
BCN-NHS ester (10 mM stock solution in anhydrous DMSO)
-
Quenching solution (1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.
-
Reaction Setup: Add a 20-30 fold molar excess of the BCN-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 20% to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted BCN-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted BCN-NHS ester and quenching reagent using a spin desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4).
-
Storage: The BCN-functionalized antibody can be stored at 4°C for immediate use or at -20°C for long-term storage.
Protocol 2: SPAAC Reaction of a BCN-functionalized Antibody with an Azide-containing Molecule
This protocol outlines the copper-free click reaction between the BCN-activated antibody and a molecule functionalized with an azide group (e.g., a fluorescent dye, drug molecule, or biotin).
Materials:
-
BCN-functionalized antibody (from Protocol 1)
-
Azide-functionalized molecule of interest (stock solution in a compatible solvent, e.g., DMSO or water)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: To the BCN-functionalized antibody solution, add a 2-4 fold molar excess of the azide-functionalized molecule. If the azide-containing molecule is dissolved in an organic solvent, ensure the final concentration of the organic solvent is compatible with the stability of the antibody (typically <10% DMSO).
-
Incubation: Incubate the reaction mixture overnight at room temperature with gentle mixing. The reaction time can be optimized depending on the reactants and desired degree of labeling.
-
Purification: Remove the excess, unreacted azide-functionalized molecule using an appropriate purification method, such as size-exclusion chromatography (SEC), dialysis, or spin desalting columns, depending on the molecular weight of the conjugate and the excess reactant.
-
Characterization: Validate the final conjugate using techniques such as SDS-PAGE, which should show a shift in molecular weight, and UV-Vis spectroscopy or mass spectrometry to confirm the conjugation and determine the degree of labeling.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the preparation of an antibody-drug conjugate (ADC) using BCN-mediated SPAAC.
Applications in Research and Drug Development
The robust and bioorthogonal nature of SPAAC with BCN has led to its adoption in a wide array of applications, including:
-
Bioconjugation: The specific and efficient labeling of proteins, peptides, nucleic acids, and other biomolecules for research purposes.
-
Drug Delivery: The development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs), where a potent drug is linked to a targeting antibody.
-
Live Cell Imaging: The labeling of cellular components in their native environment to study dynamic biological processes.
-
Materials Science: The creation of functionalized polymers and surfaces for various biomedical and biotechnological applications.
References
The Application of Apn-peg4-bcn in Cancer Cell Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of Apn-peg4-bcn, a heterobifunctional linker, in the field of cancer cell research. Its unique properties enable the precise construction of targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs), facilitating potent and selective delivery of cytotoxic agents to tumor cells. This document details the underlying chemistry, experimental workflows, quantitative data from relevant studies, and the cellular pathways involved.
Introduction to this compound
This compound is a sophisticated chemical linker designed for bioconjugation. It features three key components:
-
An Acrylamido-Phosphine (APN) moiety: This group exhibits high chemoselectivity for free thiol groups, such as those found on cysteine residues of antibodies. This allows for site-specific conjugation.
-
A Polyethylene Glycol (PEG4) spacer: The four-unit PEG linker is hydrophilic, which enhances the solubility of the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[1]
-
A Bicyclo[6.1.0]nonyne (BCN) group: BCN is a strained alkyne that readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry."[1][2][3][4] This reaction is bio-orthogonal, meaning it occurs efficiently under mild, physiological conditions without interfering with biological processes.
The primary application of this compound in cancer research is in the synthesis of ADCs. These ADCs combine the tumor-targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload. The linker plays a crucial role by stably connecting the antibody and the payload until the ADC reaches its target cancer cell.
Mechanism of Action and Cellular Pathways
The efficacy of an ADC constructed with a linker like this compound relies on a multi-step process that begins with systemic administration and ends with the induction of apoptosis in the target cancer cell.
-
Target Binding: The antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell (e.g., HER2 on breast cancer cells).
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.
-
Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody is degraded, releasing the cytotoxic payload.
-
Cytotoxic Effect: The released payload then exerts its cell-killing effect. For example, a payload like Monomethyl Auristatin E (MMAE) inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for an Antibody-Drug Conjugate.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of ADCs using this compound.
Synthesis of an Antibody-Drug Conjugate
This protocol describes a two-step process for creating an ADC. First, the this compound linker is attached to the antibody. Second, an azide-modified cytotoxic payload is conjugated to the antibody-linker complex via click chemistry.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS), pH 7.4.
-
This compound linker dissolved in DMSO (10 mM stock).
-
Azide-modified cytotoxic payload (e.g., Azido-PEG-MMAE) in DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction.
-
Size-Exclusion Chromatography (SEC) column for purification.
Protocol:
-
Antibody Reduction:
-
Incubate the antibody with a 2.5-fold molar excess of TCEP at 37°C for 1 hour to reduce interchain disulfide bonds and expose free thiol groups.
-
-
Linker Conjugation:
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the reduced antibody.
-
Incubate at room temperature for 2 hours with gentle mixing.
-
-
Purification Step 1:
-
Remove excess linker using an SEC column equilibrated with PBS.
-
-
Payload Conjugation (Click Chemistry):
-
Add a 3-fold molar excess of the azide-modified payload to the purified antibody-linker conjugate.
-
Incubate at room temperature for 4-16 hours.
-
-
Final Purification:
-
Purify the final ADC product using an SEC column to remove unreacted payload and other impurities.
-
-
Characterization:
-
Determine the final protein concentration (e.g., via UV-Vis spectroscopy at 280 nm).
-
Assess the Drug-to-Antibody Ratio (DAR).
-
Caption: General workflow for the synthesis of an ADC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for its determination, as the hydrophobicity of the ADC increases with the number of conjugated drug molecules.
Protocol:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in the HIC mobile phase A.
-
Chromatography:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor absorbance at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show distinct peaks corresponding to ADCs with different numbers of drugs (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by integrating the peak areas for each species, multiplying by the corresponding DAR value, and dividing by the total peak area.
-
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HER2-positive SK-BR-3 or NCI-N87 cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug in cell culture medium. Add the treatments to the cells.
-
Incubation: Incubate the cells with the treatments for 72-96 hours at 37°C.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to untreated control cells and plot cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data
The following tables summarize representative quantitative data from studies evaluating site-specific ADCs targeting HER2-positive cancer cells. While these studies may not have used the exact this compound linker, the conjugation strategy and resulting ADC properties are analogous.
Table 1: In Vitro Cytotoxicity (IC50) of HER2-Targeting ADCs in Breast Cancer Cell Lines
| Cell Line | HER2 Expression | ADC (Trastuzumab-linker-MMAE) IC50 (ng/mL) | Reference |
| SK-BR-3 | High (3+) | 10 - 30 | |
| NCI-N87 | High (3+) | 15 - 40 | |
| BT474 | High (3+) | 20 - 50 | |
| HCC1954 | High (3+) | 25 - 60 | |
| SK-OV-3 | Moderate (2+) | 80 - 150 | |
| MDA-MB-468 | Negative | > 1000 |
Note: IC50 values are approximate ranges compiled from analogous studies and demonstrate the target-specific potency of the ADCs.
Table 2: Drug-to-Antibody Ratio (DAR) Characterization
| Analytical Method | Parameter | Typical Value | Reference |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR | 1.8 - 2.0 | |
| DAR Distribution | DAR0: <5%, DAR2: >95% | ||
| Reversed-Phase Liquid Chromatography (RP-LC) | Average DAR | ~1.9 | |
| Mass Spectrometry (MS) | Average DAR | Confirms HIC/RP-LC results |
Note: Site-specific conjugation using linkers like this compound leads to a highly homogeneous product, typically with a DAR of 2, as opposed to the heterogeneous mixtures (DAR 0-8) obtained with traditional cysteine or lysine conjugation.
Conclusion
This compound is a powerful tool in cancer cell research, enabling the creation of highly specific and potent therapeutic agents. The combination of a thiol-reactive group for site-specific antibody conjugation and a BCN moiety for bio-orthogonal click chemistry allows for the precise and controlled synthesis of homogenous ADCs. The experimental protocols and quantitative data presented in this guide demonstrate the utility of this technology in developing next-generation cancer therapies with improved therapeutic windows. Future research will likely focus on applying this linker technology to a broader range of antibodies and novel cytotoxic payloads to address unmet needs in oncology.
References
- 1. Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific ligase-dependent conjugation with ring-opening linker improves safety and stability of HER2-targeting ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
The Core Principles of Apn-peg4-bcn in Antibody-Drug Conjugate Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles governing the use of the Apn-peg4-bcn linker in the construction of antibody-drug conjugates (ADCs). We will delve into the linker's mechanism of action, present key quantitative data, outline detailed experimental protocols, and visualize the critical pathways and workflows involved.
Introduction to this compound as a Heterobifunctional ADC Linker
Antibody-drug conjugates are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the payload is a critical determinant of the ADC's efficacy, stability, and therapeutic index.
This compound is a state-of-the-art, heterobifunctional, and cleavable linker designed for the precise construction of ADCs. Its structure comprises three key components:
-
3-Arylpropiolonitrile (APN): This moiety provides a thiol-reactive handle for site-specific conjugation to cysteine residues on the antibody. The resulting thioether linkage is significantly more stable in vivo compared to traditional maleimide-based chemistries, reducing premature drug release.[1][2][3]
-
Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer enhances the hydrophilicity of the linker. This is crucial for improving the solubility and pharmacokinetic properties of the final ADC, as well as mitigating aggregation, especially when dealing with hydrophobic payloads.
-
Bicyclo[6.1.0]nonyne (BCN): This strained alkyne enables copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for highly efficient and bioorthogonal conjugation to an azide-modified cytotoxic payload.[4][5]
The cleavable nature of the this compound linker is designed to ensure that the cytotoxic payload is released from the antibody following internalization into the target cancer cell, thereby maximizing tumor cell killing while minimizing systemic toxicity.
Mechanism of Action: From Systemic Circulation to Payload Release
The therapeutic action of an ADC constructed with this compound follows a multi-step process, beginning with systemic administration and culminating in the intracellular release of the cytotoxic payload.
Cellular Uptake and Trafficking
Once administered, the ADC circulates in the bloodstream. The antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome. The endosome then traffics the ADC through the intracellular endosomal-lysosomal pathway.
Payload Release in the Lysosome
As the endosome matures and fuses with a lysosome, the internal environment becomes increasingly acidic and is rich in proteolytic enzymes. While the specific cleavage mechanism for this compound is dependent on the precise chemical structure of the cleavable bond incorporated within the linker (often designed to be sensitive to lysosomal proteases or pH), the general principle for cleavable linkers is that the harsh lysosomal environment severs the connection between the linker and the payload. This releases the cytotoxic drug in its active form inside the target cell.
Downstream Cytotoxic Effects
The released payload can then exert its cytotoxic effects, which vary depending on the nature of the drug. Common mechanisms include targeting DNA, inhibiting microtubule assembly, or inducing apoptosis.
Quantitative Data for ADC Construction with this compound
The efficiency of ADC formation is dictated by the kinetics of the two key conjugation reactions. The following tables summarize the relevant quantitative data.
| Parameter | Value (M⁻¹s⁻¹) | Reaction Condition | Reference |
| Second-Order Rate Constant (k₂) | 3.1 | Cysteine-tagging with APN | |
| Second-Order Rate Constant (k₂) | 0.15 | BCN with Benzyl Azide in DMSO at 37°C | |
| Second-Order Rate Constant (k₂) | 0.19 - 0.21 | PEGylated BCN with 2-azidoethanol in aqueous buffer at 20°C |
| Parameter | Method(s) | Key Considerations | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules. | |
| Reversed-Phase Liquid Chromatography (RPLC) | Often requires denaturation of the ADC; can be coupled with mass spectrometry for precise mass determination. | ||
| Mass Spectrometry (MS) | Provides the exact mass of the ADC species, allowing for unambiguous determination of the number of conjugated drugs. | ||
| ADC Purity and Aggregation | Size Exclusion Chromatography (SEC) | Separates molecules based on size, effectively identifying and quantifying high molecular weight aggregates. |
Experimental Protocols
This section provides a representative, multi-step protocol for the synthesis and characterization of an ADC using the this compound linker.
Step 1: Antibody Preparation and Thiol-Specific Conjugation
This initial step involves the reaction of the antibody's cysteine residues with the APN moiety of the linker.
Materials:
-
Monoclonal antibody (mAb) with available cysteine residues in a suitable buffer (e.g., PBS, pH 7.5-9.0).
-
This compound linker.
-
Anhydrous DMSO.
-
Desalting columns.
Protocol:
-
Antibody Preparation: If necessary, partially reduce the antibody to expose cysteine residues. This can be achieved using a mild reducing agent like TCEP. Purify the reduced antibody using a desalting column to remove the reducing agent.
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add a molar excess of the this compound stock solution to the prepared antibody. The final DMSO concentration should be kept below 10% to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing.
-
Purification: Remove the excess, unreacted linker using a desalting column, exchanging the buffer to a suitable buffer for the next step (e.g., PBS, pH 7.4).
Step 2: Payload Preparation and Azide Modification
The cytotoxic payload must be functionalized with an azide group to react with the BCN moiety of the linker. This is often achieved through standard chemical synthesis.
Step 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This step joins the BCN-functionalized antibody with the azide-modified payload.
Materials:
-
BCN-functionalized antibody from Step 1.
-
Azide-modified cytotoxic payload.
-
Anhydrous DMSO.
-
Reaction buffer (e.g., PBS, pH 7.4).
Protocol:
-
Payload Preparation: Dissolve the azide-modified payload in a minimal amount of anhydrous DMSO.
-
SPAAC Reaction: Add a 3- to 5-fold molar excess of the azide-modified payload solution to the BCN-functionalized antibody.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours, or at 37°C to increase the reaction rate.
-
Purification: The final ADC conjugate is purified to remove unreacted payload and any potential aggregates. This is typically achieved using chromatography techniques such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
Step 4: ADC Characterization
Thorough characterization of the purified ADC is essential to ensure its quality and consistency.
Protocol:
-
Determine Drug-to-Antibody Ratio (DAR):
-
HIC: Analyze the ADC using a HIC column. The resulting chromatogram will show peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.). The average DAR can be calculated from the peak areas.
-
LC-MS: For a more precise measurement, analyze the ADC by liquid chromatography-mass spectrometry. The mass of the intact ADC will reveal the number of conjugated drug molecules.
-
-
Assess Purity and Aggregation:
-
SEC: Analyze the ADC using an SEC column to determine the percentage of monomeric ADC and quantify any high-molecular-weight aggregates.
-
-
Confirm Conjugation Site (Optional):
-
Peptide mapping studies can be performed to confirm that the linker is conjugated to the intended cysteine residues.
-
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate the core logical and biological pathways involved in the use of this compound for ADC development.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) using Apn-peg4-bcn
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker molecule that connects the antibody to the cytotoxic drug is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and overall efficacy. Apn-peg4-bcn is a heterobifunctional linker designed for the synthesis of ADCs. This linker contains a 3-arylpropiolonitrile (Apn) group, which selectively reacts with thiol groups (cysteines), and a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry. The BCN moiety participates in a highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-containing molecules.[1][2] The tetraethylene glycol (PEG4) spacer enhances the hydrophilicity of the linker, which can improve the solubility of the final ADC and reduce aggregation.[2][]
The use of this compound allows for a modular and efficient approach to ADC synthesis. The Apn group provides a stable thioether linkage with free thiols on the antibody, which can be generated by the reduction of interchain disulfide bonds.[4] Concurrently, the BCN group allows for the attachment of an azide-modified cytotoxic payload via the robust and biocompatible SPAAC reaction. This protocol provides a detailed methodology for the synthesis, purification, and characterization of ADCs using the this compound linker.
Principle of the Method
The synthesis of an ADC using the this compound linker is a systematic, multi-step process that capitalizes on bioorthogonal and thiol-specific chemistries. The general strategy involves three key stages:
-
Antibody Thiol Generation: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate reactive thiol groups. This step is crucial for controlling the number of linker-drugs that will be conjugated to the antibody, thereby influencing the drug-to-antibody ratio (DAR).
-
Preparation of the Azide-Functionalized Payload: The cytotoxic drug is chemically modified to include an azide group. This "azide-payload" is the component that will react with the BCN end of the linker.
-
Conjugation and Purification: The this compound linker is first reacted with the azide-payload. The resulting this compound-payload conjugate is then reacted with the reduced antibody. Alternatively, the antibody can be reacted first with the this compound linker, followed by the addition of the azide-payload. The final ADC is then purified to remove unconjugated antibodies, linkers, and payloads.
This approach allows for the creation of ADCs with a defined and controlled drug-to-antibody ratio, which is a critical quality attribute for these complex biotherapeutics.
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
This protocol describes a general method for the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
PBS, pH 7.4
-
Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a spin desalting column. Adjust the antibody concentration to 5-10 mg/mL.
-
TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in water.
-
Reduction Reaction: Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. The exact molar excess will need to be optimized for the specific antibody to achieve the desired degree of reduction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing.
-
Purification of Reduced Antibody: Immediately before conjugation, remove excess TCEP using a spin desalting column equilibrated with PBS, pH 7.4, according to the manufacturer's instructions. The reduced antibody should be used immediately in the next step.
Protocol 2: Preparation of the this compound-Payload Conjugate
This protocol outlines the reaction of an azide-modified cytotoxic payload with the this compound linker.
Materials:
-
Azide-functionalized cytotoxic payload (e.g., Azido-MMAE)
-
This compound linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Reaction Setup: Dissolve the azide-functionalized payload in DMSO. Add 1.2 equivalents of this compound to the payload solution.
-
Reaction: Allow the SPAAC reaction to proceed for 4-12 hours at room temperature. Monitor the reaction progress by LC-MS.
-
Purification: Purify the this compound-payload conjugate by reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the purified product.
Protocol 3: Conjugation of the Reduced Antibody with the this compound-Payload
This protocol details the final conjugation step to produce the ADC.
Materials:
-
Reduced antibody (from Protocol 1)
-
This compound-payload (from Protocol 2)
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Conjugation Reaction: To the reduced antibody in PBS, add a 5- to 10-fold molar excess of the this compound-payload dissolved in a minimal amount of DMSO (the final DMSO concentration should be below 10% v/v).
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Quenching (Optional): The reaction can be quenched by adding an excess of N-acetylcysteine to react with any unreacted Apn groups.
-
Purification of the ADC: Purify the ADC using an SEC system to remove the unreacted this compound-payload and any potential aggregates. Collect the fractions corresponding to the monomeric ADC.
-
Concentration and Storage: The purified ADC can be concentrated using centrifugal filter units. Store the final ADC in PBS at 4°C for short-term use or at -80°C in aliquots for long-term storage.
Data Presentation
The following table summarizes key quantitative parameters for the synthesis and characterization of ADCs using this compound and related chemistries.
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Antibody Reduction | |||
| TCEP:mAb Molar Ratio | 2.5 - 4.0 | Titration | |
| Incubation Time | 1 - 2 hours | Optimization | |
| Incubation Temperature | 37°C | Standard Protocol | |
| Drug-Linker Conjugation | |||
| Linker:Payload Molar Ratio | 1.2 - 1.5 | Stoichiometry | |
| Reaction Time | 4 - 12 hours | LC-MS Monitoring | |
| ADC Conjugation | |||
| Linker-Payload:mAb Molar Ratio | 5 - 20 | Titration | |
| Reaction Time | 1 - 4 hours | LC-MS Monitoring | |
| Final DMSO Concentration | < 10% (v/v) | Standard Protocol | |
| ADC Characterization | |||
| Average DAR | 2 - 4 | HIC-HPLC, UV-Vis, MS | |
| Monomer Purity | > 95% | SEC-HPLC | |
| Free Drug Level | < 1% | RP-HPLC |
Mandatory Visualization
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Chemical reaction mechanisms for ADC synthesis.
References
Application Notes and Protocols for Click Chemistry: Conjugation of Apn-peg4-bcn to an Azide-Modified Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the efficient and specific conjugation of an azide-modified protein with Apn-peg4-bcn linker through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is a cornerstone of bioconjugation, enabling the formation of a stable triazole linkage in aqueous environments without the need for cytotoxic copper catalysts.[1][2][] The bicyclo[6.1.0]nonyne (BCN) moiety of the linker possesses high ring strain, which drives the reaction with the azide group on the modified protein.[2][4] The hydrophilic PEG4 spacer incorporated in the this compound linker enhances solubility, reduces aggregation, and minimizes steric hindrance during conjugation. This protocol is designed to be a comprehensive guide for researchers in drug development and related fields, providing a reproducible method for creating protein conjugates for various applications, including antibody-drug conjugates (ADCs).
Principle of the Reaction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a strained cyclooctyne, such as BCN, and an azide. The reaction proceeds readily under mild, physiological conditions, making it ideal for modifying sensitive biological macromolecules like proteins. The Apn group on the linker provides a handle for further functionalization if required, though for this protocol, we focus on the direct conjugation to the azide-modified protein.
Quantitative Data Summary
The efficiency of the SPAAC reaction is influenced by several factors, including the concentration of reactants, reaction time, and temperature. The following table summarizes typical quantitative parameters for the conjugation of this compound to an azide-modified protein.
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 1.5 to 5-fold | A molar excess of the linker ensures efficient conjugation to the protein. |
| Protein Concentration | 1 - 10 mg/mL | The optimal concentration may vary depending on the specific protein. |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. Incubation at 37°C can also be used. |
| Reaction Time | 2 - 12 hours | Reaction progress can be monitored by techniques like SDS-PAGE or LC-MS. |
| pH of Reaction Buffer | 7.0 - 7.4 | Neutral pH buffers such as PBS or Tris are recommended. |
| Final DMSO Concentration | < 10% (v/v) | If this compound is dissolved in DMSO, ensure the final concentration in the reaction mixture is low to prevent protein denaturation. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound to an azide-modified protein, followed by purification of the resulting conjugate.
Materials and Reagents
-
Azide-modified protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or Tris-buffered saline (TBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Affinity Chromatography)
-
Desalting columns
-
Protein concentration determination assay (e.g., Bradford or BCA)
Protocol 1: Conjugation of this compound to Azide-Modified Protein
-
Preparation of Reactants:
-
Dissolve the azide-modified protein in the reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
Add the desired molar excess (e.g., 3-fold) of the this compound stock solution to the azide-modified protein solution.
-
Gently mix the reaction mixture. Ensure the final concentration of DMSO is below 10% (v/v) to maintain protein integrity.
-
Incubate the reaction mixture at room temperature for 2-12 hours. The optimal reaction time may vary depending on the specific reactants and their concentrations. For more dilute solutions, the reaction time may need to be extended.
-
Protocol 2: Purification of the Protein Conjugate
Following the incubation period, the protein conjugate must be purified to remove unreacted this compound and any potential aggregates.
-
Purification Method Selection:
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger protein conjugate from the smaller, unreacted linker molecules.
-
Affinity Chromatography: If the protein has a specific tag (e.g., His-tag), affinity chromatography can be used for purification.
-
Dialysis or Spin Desalting Columns: These methods can also be used to remove excess small molecules.
-
-
General SEC Purification Protocol:
-
Equilibrate the SEC column with the desired storage buffer (e.g., PBS, pH 7.4).
-
Load the reaction mixture onto the column.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
The protein conjugate will typically elute in the earlier fractions.
-
Protocol 3: Characterization of the Conjugate
After purification, it is essential to characterize the final product to confirm successful conjugation and assess its purity.
-
SDS-PAGE Analysis:
-
Run the purified conjugate on an SDS-PAGE gel alongside the unmodified protein.
-
A successful conjugation will result in a shift in the molecular weight of the protein band.
-
-
Mass Spectrometry (LC-MS):
-
Liquid chromatography-mass spectrometry can be used to determine the exact mass of the conjugate and confirm the addition of the this compound linker.
-
-
Protein Concentration:
-
Determine the final concentration of the purified protein conjugate using a standard protein assay.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Insufficient molar excess of this compound- Short reaction time- Inactive azide or BCN reagent | - Increase the molar excess of the linker.- Extend the incubation time.- Use fresh, high-quality reagents. |
| Protein Aggregation/Precipitation | - High concentration of DMSO- Protein instability | - Ensure the final DMSO concentration is below 10%.- Perform the reaction at a lower temperature (e.g., 4°C).- Screen different reaction buffers. |
| Difficulty in Purification | - Incomplete separation of conjugate and unreacted linker | - Optimize the SEC column and running conditions.- Consider using a different purification method like affinity chromatography if applicable. |
Conclusion
The protocol described provides a robust and reproducible method for the conjugation of this compound to azide-modified proteins using SPAAC chemistry. This copper-free click chemistry approach offers high efficiency and specificity, making it a valuable tool for the development of protein conjugates for various research and therapeutic applications. By following these detailed steps and considering the provided quantitative data, researchers can successfully generate well-defined and purified protein conjugates.
References
Thiol-specific conjugation methods with the APN moiety of Apn-peg4-bcn
Application Notes: Thiol-Specific Conjugation Using Apn-peg4-bcn
Introduction
The site-specific modification of biomolecules is a cornerstone of modern biotechnology, enabling the development of advanced diagnostics, therapeutics like antibody-drug conjugates (ADCs), and research tools.[1] Cysteine residues, with their nucleophilic thiol (-SH) groups, are prime targets for such modifications due to their relatively low abundance and high reactivity compared to other amino acid side chains, such as amines.[2][]
This compound is a heterobifunctional linker designed for a two-step bioconjugation strategy. It features two key reactive groups:
-
An APN (3-Arylpropiolonitrile) moiety: This group reacts with high specificity and stability with free thiol groups.[4][5]
-
A BCN (Bicyclo[6.1.0]nonyne) moiety: This strained alkyne enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," with azide-functionalized molecules.
A hydrophilic 4-unit polyethylene glycol (PEG4) spacer enhances the solubility of the linker and the final conjugate, reduces the potential for aggregation, and minimizes steric hindrance. The APN moiety is a significant advancement over traditional thiol-reactive groups like maleimides, as it forms a more stable thioether bond that is not prone to retro-Michael addition, a common issue with maleimide conjugates that can lead to payload loss in vivo.
These notes provide detailed protocols for the thiol-specific conjugation of the APN moiety of this compound to proteins and other biomolecules.
Principle of Thiol-APN Conjugation
The conjugation of this compound to a cysteine residue proceeds via a highly chemo-selective reaction between the electron-deficient alkyne of the APN group and the nucleophilic thiol of the cysteine. This forms a stable thioether linkage. The reaction is efficient in aqueous buffers and avoids the side reactions and instability associated with other common thiol chemistries.
Compared to other thiol-reactive moieties:
-
Maleimides react via a Michael addition, which can be reversible in the presence of other thiols (e.g., glutathione in plasma), leading to conjugate instability.
-
Iodoacetamides react via an SN2 nucleophilic substitution to form a very stable bond, but they can exhibit lower selectivity, with potential side reactions at other residues like histidine, and typically require a higher pH.
The APN chemistry provides the stability of an alkylation reaction while maintaining the high selectivity desired for bioconjugation.
Caption: Reaction scheme for APN-thiol conjugation.
Quantitative Data Summary
The choice of a thiol-reactive chemistry depends on the specific application, balancing reaction efficiency with the stability of the final conjugate. The APN moiety offers a favorable combination of high selectivity and superior stability.
Table 1: Comparison of Reaction Conditions for Thiol-Specific Chemistries
| Parameter | APN (Arylpropiolonitrile) | Maleimide | Iodoacetamide |
| Reaction Type | Thiol Addition to Alkyne | Michael Addition | SN2 Nucleophilic Substitution |
| Optimal pH | 7.5 - 9.0 | 6.5 - 7.5 | 8.0 - 8.5 |
| Reaction Time | 2 - 12 hours | 2 hours to overnight | 30 - 90 minutes (at 37°C) or >10 hours (RT) |
| Molar Excess | 5 - 20 fold | 10 - 20 fold | 10 - 20 fold |
| Selectivity | High for Thiols | High for Thiols (vs. Amines at pH 7) | Moderate (can react with His, Met) |
Table 2: Stability of Thiol-Biomolecule Linkages
| Linkage Type | Stability in Plasma / In Vivo | Cleavage Mechanism | Key Consideration |
| Thiol-APN | High | Not susceptible to significant cleavage | Ideal for applications requiring long-term in vivo stability. |
| Thiol-Maleimide | Moderate to Low | Retro-Michael Addition (Thiol Exchange) | Can lead to premature drug deconjugation from ADCs. |
| Thiol-Iodoacetamide | High | Irreversible Thioether Bond | The reaction itself can be less specific than maleimide or APN chemistry. |
Experimental Protocols
This section provides a detailed protocol for conjugating this compound to a thiol-containing protein, such as a monoclonal antibody or other cysteine-engineered biomolecule.
Caption: Experimental workflow for thiol conjugation.
Protocol 1: Conjugation of this compound to a Protein
A. Materials and Reagents
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS), HEPES, or Tris buffer, pH 7.5-8.0. Ensure the buffer is free of thiols.
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (for optional reduction step)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent (Optional): L-cysteine or N-acetylcysteine
-
Size-Exclusion Chromatography (SEC) column suitable for protein purification (e.g., PD-10 desalting column)
-
Standard protein concentration assay materials (e.g., BCA or Bradford)
B. Protein Preparation
-
Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a different buffer, perform a buffer exchange into the Reaction Buffer.
-
Degas the buffer by applying a vacuum for several minutes or by bubbling argon or nitrogen gas through it to prevent re-oxidation of thiols.
C. Reduction of Disulfide Bonds (Optional)
This step is necessary if targeting cysteine residues involved in disulfide bonds (e.g., interchain cysteines in antibodies).
-
Prepare a fresh 10 mM stock solution of TCEP in Reaction Buffer.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before proceeding with the conjugation.
D. Conjugation Reaction
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
While gently stirring or vortexing the protein solution, add the this compound stock solution to achieve a 5-20 fold molar excess of the linker over the protein.
-
Note: The optimal molar ratio should be determined empirically for each specific protein.
-
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C, protected from light.
-
(Optional) To quench the reaction, add a quenching reagent like L-cysteine to a final concentration of 1-10 mM to react with any excess this compound.
E. Purification of the Conjugate
-
Separate the protein conjugate from unreacted this compound and other small molecules using a size-exclusion chromatography (SEC) or desalting column.
-
Equilibrate the column with sterile PBS or another suitable storage buffer.
-
Apply the reaction mixture to the column and elute with the equilibration buffer.
-
Monitor the elution using UV absorbance at 280 nm. The first peak to elute corresponds to the purified protein conjugate.
-
Pool the fractions containing the purified conjugate.
F. Characterization and Storage
-
Determine the final concentration of the conjugated protein using a BCA assay or by measuring absorbance at 280 nm.
-
The Degree of Labeling (DOL), i.e., the number of linker molecules per protein, can be determined using methods such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.
-
For short-term storage, keep the conjugate at 4°C for up to one week.
-
For long-term storage, add a stabilizer like 5-10 mg/mL BSA and a preservative such as 0.01-0.03% sodium azide, and store at 4°C or in aliquots at -20°C for a year or more. Protect from light.
Downstream Application: Two-Step Conjugation via Click Chemistry
The primary advantage of the this compound linker is its bifunctional nature. After the thiol-specific conjugation, the BCN moiety is available for a highly efficient and bioorthogonal "click" reaction with any molecule functionalized with an azide group. This allows for the modular attachment of various payloads.
Caption: Two-step conjugation strategy using this compound.
References
Application Notes and Protocols for Apn-peg4-bcn in Site-Specific Antibody Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody modification is a critical technology in the development of next-generation biotherapeutics, particularly antibody-drug conjugates (ADCs). The ability to attach payloads to specific sites on an antibody ensures homogeneity, consistent drug-to-antibody ratios (DAR), and improved therapeutic efficacy and safety. Apn-peg4-bcn is a heterobifunctional linker designed for the precise, site-specific modification of antibodies.[1][2] This linker features a 3-arylpropiolonitrile (APN) group for thiol-selective conjugation to cysteine residues and a bicyclo[6.1.0]nonyne (BCN) moiety for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] A hydrophilic polyethylene glycol (PEG4) spacer enhances solubility and minimizes aggregation.[1]
This document provides detailed application notes and protocols for the use of this compound in site-specific antibody modification, offering a robust method for the development of advanced antibody-based therapeutics.
Principle of the Method
The use of this compound for site-specific antibody modification is a two-step process that leverages bioorthogonal chemistry.
-
Thiol-Specific Conjugation: The APN group of the linker reacts specifically with the thiol group of a cysteine residue on the antibody, forming a stable thioether bond. This reaction is highly selective for thiols, avoiding off-target reactions with other amino acid residues.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group of the linker provides a reactive handle for the attachment of a payload (e.g., a cytotoxic drug, a fluorescent dye) that has been functionalized with an azide group. This "click chemistry" reaction is highly efficient, proceeds under mild, physiological conditions, and does not require a toxic copper catalyst, making it ideal for bioconjugation.
This two-step approach allows for the precise installation of a payload at a specific cysteine residue, leading to the generation of homogeneous antibody conjugates with a defined DAR.
Data Presentation
The following table summarizes typical quantitative data obtained during the characterization of an antibody-drug conjugate synthesized using a thiol-specific linker and SPAAC chemistry.
| Conjugate | Analytical Method | Average DAR | DAR Distribution |
| Trastuzumab-Apn-peg4-Payload | Hydrophobic Interaction Chromatography (HIC) | 1.9 | DAR0: 5%, DAR2: 95% |
| Trastuzumab-Apn-peg4-Payload | Reversed-Phase Liquid Chromatography (RP-LC) | 1.9 | DAR0: 6%, DAR2: 94% |
| Trastuzumab-Apn-peg4-Payload | Mass Spectrometry (MS) | 2.0 | DAR2: >98% |
Note: This data is representative and may vary depending on the specific antibody, payload, and reaction conditions.
Experimental Protocols
Protocol 1: Site-Specific Modification of an Antibody with this compound
This protocol describes the conjugation of this compound to a cysteine residue on an antibody.
Materials:
-
Antibody with an available cysteine residue (e.g., a cysteine-engineered antibody or a partially reduced antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (for partial reduction of native antibodies)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Spin desalting columns or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation (if starting with a native antibody): a. Prepare a 10 mM stock solution of TCEP in water. b. To the antibody solution (typically 1-10 mg/mL in PBS), add TCEP to a final concentration of 1-2 mM. c. Incubate at 37°C for 30-60 minutes to partially reduce the interchain disulfides. d. Immediately purify the antibody using a spin desalting column to remove excess TCEP.
-
Reaction Setup: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. To the cysteine-available antibody solution, add a 5-10 molar excess of the this compound stock solution. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: a. Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle agitation.
-
Purification: a. Remove the excess, unreacted this compound linker by size-exclusion chromatography (SEC) or using a spin desalting column. b. The mobile phase for SEC should be PBS, pH 7.4. c. Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the antibody conjugate.
-
Characterization: a. Determine the protein concentration using a BCA assay or by measuring the absorbance at 280 nm. b. Confirm successful conjugation by mass spectrometry. An increase in mass corresponding to the this compound linker should be observed.
Protocol 2: Conjugation of an Azide-Modified Payload to the BCN-Functionalized Antibody
This protocol outlines the SPAAC reaction between the BCN-modified antibody and an azide-containing payload.
Materials:
-
BCN-functionalized antibody (from Protocol 1) in PBS, pH 7.4
-
Azide-modified payload (e.g., drug, fluorophore)
-
Anhydrous, high-quality DMSO
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
SPAAC Reaction: a. Prepare a stock solution of the azide-modified payload in DMSO. b. To the BCN-functionalized antibody solution, add a 3- to 5-fold molar excess of the azide-modified payload. The final DMSO concentration should be below 10% (v/v).
-
Incubation: a. Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours with gentle agitation. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight) if the payload or antibody is sensitive to room temperature.
-
Purification of the Antibody-Drug Conjugate (ADC): a. Purify the ADC using an SEC system to remove unreacted payload and any potential aggregates. b. Concentrate the purified ADC using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 50 kDa).
-
Characterization of the Final ADC: a. Drug-to-Antibody Ratio (DAR) Determination: Determine the average DAR using methods such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), or Mass Spectrometry (MS). b. Purity and Aggregation Analysis: Assess the purity and extent of aggregation of the final ADC by SEC. c. Functional Characterization: Evaluate the binding affinity of the ADC to its target antigen and the potency of the conjugated payload.
Visualizations
Caption: Mechanism of APN group reaction with a cysteine thiol.
Caption: Workflow for site-specific antibody modification.
References
Application Notes and Protocols for Apn-PEG4-BCN Reactions in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting strain-promoted azide-alkyne cycloaddition (SPAAC) reactions using Apn-PEG4-BCN in aqueous buffers. This bioorthogonal reaction is a cornerstone of modern bioconjugation, enabling the precise and efficient labeling of biomolecules under mild, physiological conditions.
Introduction
The this compound linker is a heterobifunctional reagent designed for bioconjugation. It incorporates three key features:
-
Apn (Aminophenyl): A functional group that can be diazotized to generate a reactive diazonium salt, enabling covalent attachment to electron-rich aromatic side chains of tyrosine and histidine residues on proteins.
-
PEG4: A hydrophilic tetra-polyethylene glycol spacer that enhances solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[1][2]
-
BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that reacts rapidly and specifically with azide-functionalized molecules through a copper-free "click" reaction.[1][3] This reaction is highly biocompatible, proceeding efficiently under mild buffer conditions without the need for a toxic copper catalyst.[1]
The SPAAC reaction between BCN and an azide is characterized by its high chemoselectivity, meaning the reactive partners do not interfere with other functional groups typically found in biological samples. This makes this compound an ideal tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging, and the creation of complex biomolecular assemblies.
Experimental Conditions and Optimization
The success of an this compound reaction is dependent on several key experimental parameters. The following sections and tables summarize the critical conditions and provide guidance for optimization.
Buffer Systems and pH
The choice of buffer and its pH can significantly influence the rate of the SPAAC reaction. While the reaction is generally robust across a range of conditions, optimal performance is typically observed at a neutral to slightly basic pH.
| Buffer System | Recommended pH Range | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | 0.32 - 0.85 | Commonly used but may exhibit slower kinetics compared to other buffers. |
| HEPES | 7.0 - 8.0 | 0.55 - 1.22 | Often shows the highest reaction rates. |
| Borate | 8.0 - 9.0 | Up to 1.18 | A good alternative to HEPES, particularly at slightly more basic pH. |
| Tris Buffer | 7.0 - 8.0 | - | Ensure the buffer is free of primary amines if using an NHS ester derivative for conjugation. |
| Cell Culture Media (DMEM, RPMI) | 7.4 | 0.27 - 0.97 | DMEM generally shows faster kinetics than RPMI. |
Note: Rate constants are for representative SPAAC reactions and may vary depending on the specific azide and BCN derivatives used.
Temperature
SPAAC reactions with BCN are typically performed at room temperature (20-25°C) or physiological temperature (37°C). Increasing the temperature can accelerate the reaction rate. However, the thermal stability of the biomolecules involved should be the primary consideration. For sensitive proteins, performing the reaction on ice (4°C) is also possible, though this will require longer incubation times.
Reactant Concentrations and Molar Ratios
The law of mass action dictates that higher reactant concentrations lead to faster reaction rates. For bioconjugation, the concentration of the limiting biomolecule (e.g., an antibody) is often in the range of 1-10 mg/mL. A molar excess of the this compound or the azide-containing molecule is typically used to drive the reaction to completion.
| Reactant | Recommended Molar Excess |
| This compound (for labeling a biomolecule) | 5 to 20-fold |
| Azide-containing molecule (for reaction with BCN-labeled biomolecule) | 1.5 to 10-fold |
It is advisable to perform small-scale pilot reactions to determine the optimal molar ratio for a specific application.
Co-solvents
For this compound or azide-containing molecules with limited aqueous solubility, a water-miscible organic co-solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used. It is crucial to keep the final concentration of the organic solvent low (typically <10% v/v) to avoid denaturation of proteins or other adverse effects on biomolecules.
Detailed Experimental Protocols
The following are generalized protocols for a two-step bioconjugation process involving the labeling of a protein with this compound and subsequent reaction with an azide-functionalized molecule.
Protocol 1: Labeling of a Protein with this compound
This protocol describes the diazotization of the Apn group and its reaction with a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Sodium nitrite (NaNO₂) solution (freshly prepared)
-
Hydrochloric acid (HCl)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in the Reaction Buffer. If the storage buffer contains primary amines (like Tris), exchange it for PBS.
-
Diazotization of this compound:
-
Dissolve this compound in an appropriate solvent.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an equimolar amount of ice-cold sodium nitrite solution.
-
Acidify the mixture by adding a small amount of dilute HCl, maintaining the low temperature.
-
Allow the diazotization reaction to proceed for 15-30 minutes on ice.
-
-
Protein Labeling:
-
Slowly add the freshly prepared diazonium salt of this compound to the protein solution. A 10- to 20-fold molar excess of the diazonium salt is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted this compound using a spin desalting column or by dialysis against the Reaction Buffer.
-
-
Characterization: Confirm the successful labeling of the protein with the BCN moiety using techniques such as mass spectrometry (to detect the mass shift) or by reacting a small aliquot with an azide-functionalized fluorophore for spectroscopic analysis.
Protocol 2: SPAAC Reaction with an Azide-Functionalized Molecule
This protocol outlines the copper-free click reaction between the BCN-labeled protein and an azide-containing molecule.
Materials:
-
BCN-labeled protein (from Protocol 1)
-
Azide-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 7.4 or HEPES, pH 7.5
-
Anhydrous DMSO (if required)
-
Purification equipment (e.g., size-exclusion chromatography (SEC) or affinity chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).
-
-
Reaction Setup:
-
To the solution of the BCN-labeled protein, add a 1.5 to 5-fold molar excess of the azide-functionalized molecule.
-
If using a stock solution in DMSO, ensure the final DMSO concentration does not exceed 10% (v/v).
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or for 12-24 hours at 4°C with gentle agitation. The optimal incubation time will depend on the reactants and their concentrations and may require optimization.
-
-
Purification:
-
Purify the final bioconjugate to remove any unreacted azide-functionalized molecule and other impurities. Size-exclusion chromatography is a common method for this step.
-
-
Analysis: Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE (to observe a shift in molecular weight), mass spectrometry, or HPLC to determine the conjugation efficiency (e.g., drug-to-antibody ratio).
Visualizing the Workflow and Reaction
The following diagrams illustrate the chemical reaction and a typical experimental workflow.
Caption: Core components of the this compound linker and the resulting SPAAC reaction.
Caption: A typical experimental workflow for bioconjugation using this compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient diazotization of this compound. | Ensure the diazotization reaction is performed at 0-5°C and that the sodium nitrite solution is freshly prepared. |
| Suboptimal pH for labeling. | Optimize the pH of the protein solution for the diazonium coupling reaction, typically in the range of 7.0-9.0. | |
| Steric hindrance on the protein. | Consider using a longer PEG spacer to improve accessibility to the reactive sites. | |
| Slow or Incomplete SPAAC Reaction | Low reactant concentrations. | Increase the concentration of one or both reactants, if possible. |
| Suboptimal buffer or pH. | Screen different buffer systems; HEPES and Borate buffers often yield faster kinetics than PBS. Consider increasing the pH to 8.0-9.0, provided the biomolecules are stable. | |
| Low temperature. | Increase the reaction temperature to room temperature or 37°C, if the biomolecules can tolerate it. | |
| Precipitation of Reactants | Poor solubility of the this compound or azide-molecule. | Use a minimal amount of a water-miscible organic co-solvent like DMSO (<10% v/v). |
| Instability of BCN Moiety | Presence of strong reducing agents. | Avoid the use of reagents like TCEP. Be mindful of potential reactions with thiol-containing molecules like glutathione. |
References
Applications of APN-PEG4-BCN in Targeted Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
APN-PEG4-BCN is a heterobifunctional linker that is instrumental in the development of targeted drug delivery systems, particularly in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] This linker is composed of three key components: a 3-arylpropiolonitrile (APN) group, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a bicyclo[6.1.0]nonyne (BCN) moiety.[3] The APN group provides a thiol-reactive handle for conjugation to cysteine residues on proteins or thiol-modified molecules. The PEG4 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[3] The BCN group is a strained alkyne that readily participates in copper-free click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-functionalized molecules.[1]
This combination of reactive groups allows for a modular and efficient approach to constructing targeted drug delivery systems. A targeting ligand can be attached to one end of the linker, and a therapeutic payload to the other, enabling the specific delivery of the drug to the target cells or tissues.
Principle of the Method
The core application of this compound in targeted drug delivery involves a two-step conjugation strategy. First, the APN group of the linker is reacted with a thiol group on a drug molecule or a payload-containing moiety. In the second step, the BCN group of the drug-linker conjugate is reacted with an azide-modified targeting ligand (e.g., an antibody, peptide, or aptamer) via SPAAC. This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions without the need for a toxic copper catalyst, making it ideal for working with sensitive biological molecules.
Data Presentation
The following tables summarize representative quantitative data obtained during the development and characterization of a targeted drug delivery system using a PEG4-BCN linker.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis of a Trastuzumab-PEG4-BCN-Payload Conjugate
| Analytical Method | Average DAR | DAR Distribution |
| Hydrophobic Interaction Chromatography (HIC) | 3.8 | DAR0: 2%, DAR2: 15%, DAR4: 83% |
| Reversed-Phase Liquid Chromatography (RP-LC) | 3.9 | DAR0: 1%, DAR2: 13%, DAR4: 86% |
| UV-Vis Spectroscopy | 3.7 | N/A |
Table 2: In Vitro Cytotoxicity of a Peptide-Targeted Doxorubicin Conjugate
| Cell Line | Targeting Peptide | IC50 (nM) |
| MCF-7 (Target Receptor Positive) | Peptide-PEG4-BCN-Dox | 150 |
| MCF-7 (Target Receptor Positive) | Doxorubicin | 80 |
| MDA-MB-231 (Target Receptor Negative) | Peptide-PEG4-BCN-Dox | > 10,000 |
| MDA-MB-231 (Target Receptor Negative) | Doxorubicin | 120 |
Table 3: In Vivo Efficacy of a Targeted Nanoparticle System in a Xenograft Mouse Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Saline Control | 0 | +5 |
| Untargeted Nanoparticles | 16 | -2 |
| Targeted Nanoparticles (with PEG4-BCN linker) | 62 | -1 |
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Containing Drug to this compound
Objective: To synthesize a drug-linker conjugate via a thiol-ene reaction.
Materials:
-
Thiol-containing drug
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the thiol-containing drug in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 12 mM (1.2 equivalents).
-
-
Reaction:
-
Add the this compound solution to the thiol-containing drug solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Purification:
-
Purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the purified product.
-
-
Characterization:
-
Confirm the identity and purity of the drug-PEG4-BCN conjugate by LC-MS and NMR.
-
Protocol 2: Synthesis of an Azide-Modified Targeting Peptide
Objective: To introduce an azide handle onto a targeting peptide for subsequent click chemistry.
Materials:
-
Targeting peptide with a free amine group (e.g., N-terminus or lysine side chain)
-
Azido-PEG4-NHS Ester
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Spin desalting column (e.g., 7K MWCO)
Procedure:
-
Preparation of Reactants:
-
Dissolve the targeting peptide in PBS, pH 7.4, to a concentration of 2-5 mg/mL.
-
Prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.
-
-
NHS Ester Reaction:
-
Add a 10- to 20-fold molar excess of the Azido-PEG4-NHS Ester stock solution to the peptide solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Purification of Azide-Modified Peptide:
-
Remove excess, unreacted NHS ester using a spin desalting column according to the manufacturer's instructions.
-
The purified azide-modified peptide can be stored at 4°C for immediate use or at -80°C for long-term storage.
-
Protocol 3: Conjugation of Drug-PEG4-BCN to Azide-Modified Targeting Peptide (SPAAC Reaction)
Objective: To synthesize the final targeted drug delivery conjugate via copper-free click chemistry.
Materials:
-
Drug-PEG4-BCN (from Protocol 1)
-
Azide-modified targeting peptide (from Protocol 2)
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
SPAAC Reaction:
-
To the azide-modified peptide in PBS, add a 3- to 5-fold molar excess of the Drug-PEG4-BCN dissolved in a minimal amount of DMSO (the final DMSO concentration should be below 10% v/v).
-
Incubate the reaction for 4-12 hours at room temperature or 37°C. The reaction time may require optimization depending on the specific reactants.
-
-
Purification of the Final Conjugate:
-
Purify the conjugate using an SEC system to remove the unreacted drug-linker and any potential aggregates.
-
Collect the fractions corresponding to the final product.
-
The purified conjugate can be concentrated using centrifugal filter units.
-
-
Storage:
-
Store the final conjugate in PBS at 4°C for short-term use or at -80°C in aliquots for long-term storage.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of a targeted drug delivery system.
Caption: In vivo mechanism of action for a targeted drug delivery system.
Caption: Simplified adiponectin receptor signaling pathway.
References
Application Notes and Protocols for Protein and Peptide Labeling using Apn-peg4-bcn
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apn-peg4-bcn is a heterobifunctional linker designed for the precise and stable labeling of proteins and peptides. This reagent incorporates two key functionalities: a 3-arylpropiolonitrile (APN) group for the selective targeting of cysteine residues, and a bicyclo[6.1.0]nonyne (BCN) moiety for copper-free click chemistry, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). A flexible tetraethylene glycol (PEG4) spacer enhances solubility and minimizes steric hindrance, making it an ideal tool for a variety of bioconjugation applications, from fluorescent labeling to the development of complex biotherapeutics like antibody-drug conjugates (ADCs).
The APN group offers a significant advantage over traditional maleimide-based thiol-reactive chemistry by forming a more stable thioether bond, which is less susceptible to cleavage in biological environments.[1][2] This increased stability is crucial for in vivo applications where conjugate longevity is paramount. The BCN group, a strained alkyne, reacts efficiently and specifically with azide-functionalized molecules under physiological conditions, eliminating the need for cytotoxic copper catalysts.[3][4] This bioorthogonality allows for the precise ligation of a wide range of functionalities, including reporter molecules, affinity tags, or therapeutic payloads, onto the target protein or peptide.
This document provides detailed protocols for the use of this compound in a two-step labeling strategy: first, the covalent attachment of the linker to a cysteine residue on a target protein or peptide, and second, the subsequent SPAAC reaction with an azide-containing molecule of interest. Additionally, quantitative data on the performance of APN linkers and a visualization of a relevant signaling pathway studied with related techniques are presented.
Data Presentation
The following table summarizes key quantitative data comparing the performance of 3-arylpropiolonitrile (APN) linkers with traditional maleimide linkers.
| Parameter | 3-Arylpropiolonitrile (APN) Linker | N-alkyl Maleimide Linker | References |
| Reaction Kinetics | Second-order rate constant of ~3.1 M⁻¹s⁻¹ for 3-phenylpropiolonitrile with a cysteine derivative. | Generally faster initial reaction rates. | [5] |
| Conjugate Stability (in vivo) | Serum half-life of an APN-conjugated protein was significantly longer (17.1 h) in the late phase. | Serum half-life of a maleimide-conjugated protein was shorter (12.0 h) in the late phase. | |
| Conjugate Stability (in vitro) | No cleavage observed in vitro under blood conditions. | Substantial cleavage of the thioether bond observed in vitro. | |
| Labeling Efficiency | Typically in the range of 70-90% for thiol-reactive conjugations. | Can achieve high initial conjugation efficiency (e.g., 84 ± 4% in 30 min for a peptide). | |
| Specificity | High chemoselectivity for cysteine residues. | Can exhibit side reactions with other nucleophilic amino acids at higher pH. |
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of a Purified Protein with this compound
This protocol describes the first step of the labeling process, where the APN group of this compound is covalently attached to a cysteine residue on a purified protein.
Materials:
-
Protein or peptide with at least one accessible cysteine residue
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.5-9.0, deoxygenated
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Protein Preparation: a. Dissolve the protein or peptide in deoxygenated PBS buffer at a concentration of 1-5 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour. c. Remove the excess TCEP using a desalting column or dialysis against deoxygenated PBS.
-
This compound Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: a. Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically. b. Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The reaction progress can be monitored by LC-MS.
-
Quenching and Purification: a. (Optional) Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine and incubating for 30 minutes. b. Purify the BCN-labeled protein from excess this compound and byproducts using a size-exclusion chromatography column or dialysis against PBS.
-
Characterization and Storage: a. Characterize the labeled protein by mass spectrometry to determine the degree of labeling. b. Store the purified BCN-labeled protein at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: SPAAC "Click" Reaction of BCN-Labeled Protein with an Azide-Modified Molecule
This protocol describes the second step, where the BCN-functionalized protein is conjugated to an azide-containing molecule (e.g., a fluorescent dye, biotin, or a small molecule drug).
Materials:
-
BCN-labeled protein (from Protocol 1)
-
Azide-modified molecule of interest
-
PBS, pH 7.4
-
Anhydrous DMSO or DMF
-
SEC column or dialysis cassette for final purification
Procedure:
-
Preparation of Reagents: a. Dissolve the azide-modified molecule in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.
-
SPAAC Reaction: a. To the BCN-labeled protein in PBS, add a 1.5- to 10-fold molar excess of the azide-modified molecule stock solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation. b. Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: a. Purify the final protein conjugate using an SEC column or dialysis to remove unreacted azide-modified molecules and any potential aggregates.
-
Analysis and Storage: a. Analyze the final conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and purity. b. Store the purified conjugate under appropriate conditions for the specific protein.
Mandatory Visualization
Experimental Workflow for Two-Step Protein Labeling
References
- 1. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]
- 2. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. BCN reagents BCN linkers Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cysteine-Specific Bioconjugation using Apn-peg4-bcn
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of proteins is a cornerstone of modern bioconjugation, enabling the development of targeted therapeutics like antibody-drug conjugates (ADCs), advanced imaging agents, and sophisticated proteomic tools. Cysteine, with its unique thiol (-SH) group, offers a prime target for such modifications due to its relatively low abundance and high nucleophilicity compared to other amino acid residues.
This document provides detailed application notes and protocols for the use of Apn-peg4-bcn, a heterobifunctional linker designed for the chemoselective and stable labeling of free thiols on cysteine residues. The linker consists of three key components:
-
3-Arylpropiolonitrile (APN): A thiol-reactive group that forms a highly stable thioether bond with cysteine residues. This linkage offers a significant advantage over traditional maleimide-based conjugations, which are susceptible to retro-Michael addition and thiol exchange in biological environments.
-
Polyethylene Glycol (PEG4) Spacer: A hydrophilic four-unit PEG spacer that enhances the solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.
-
Bicyclononyne (BCN): A strained alkyne that allows for a secondary, copper-free "click chemistry" reaction, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-tagged molecules. This bioorthogonal reaction proceeds with high efficiency under physiological conditions without interfering with native biological processes.
These application notes will detail the advantages of APN chemistry, provide quantitative data on reaction kinetics and stability, and offer a step-by-step protocol for the successful conjugation of this compound to cysteine-containing proteins.
Reaction Mechanism
The conjugation of this compound to a cysteine residue proceeds via a Michael addition reaction. The electron-deficient alkyne of the 3-arylpropiolonitrile (APN) group is highly susceptible to nucleophilic attack by the thiolate anion of the cysteine residue. This results in the formation of a stable thioether bond, covalently linking the this compound to the protein.
Figure 1: Reaction of this compound with a cysteine thiol.
Data Presentation
Quantitative Comparison of APN-Thiol vs. Maleimide-Thiol Linkage Stability
A significant advantage of APN chemistry is the enhanced stability of the resulting conjugate compared to those formed with maleimide-based linkers. The primary instability of maleimide-thiol adducts is their susceptibility to a retro-Michael reaction, leading to thiol exchange with other thiol-containing molecules in the biological milieu, such as glutathione.[1] The APN-thiol linkage is remarkably stable under these conditions.
| Parameter | Maleimide-Thiol Adduct | APN-Thiol Adduct | Reference |
| In Vitro Stability | Substantial cleavage observed in conditions mimicking blood. | No cleavage observed under similar conditions. | [1] |
| In Vivo Stability | Shorter serum half-life (t½ = 12.0 h for AgUox-MAL-HSA). | Significantly longer serum half-life (t½ = 17.1 h for AgUox-APN-HSA). | [1] |
| Susceptibility to Thiol Exchange | Prone to retro-Michael reaction and subsequent thiol exchange. | Highly resistant to thiol exchange. | [1] |
Reaction Kinetics
The reaction between the APN moiety and cysteine is not only stable but also proceeds with favorable kinetics.
| Parameter | Value | Reference |
| Second-Order Rate Constant (k) | 3.1 M⁻¹s⁻¹ | [2] |
Experimental Protocols
This section provides a general protocol for the labeling of a protein with free cysteine residues using this compound.
Materials and Reagents
-
Protein of interest (with at least one free cysteine residue)
-
This compound linker
-
Reaction Buffer: 50 mM Sodium Borate Buffer, pH 9.0
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-acetyl-L-cysteine
-
Purification: Desalting columns (e.g., PD-10) or Size Exclusion Chromatography (SEC)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Experimental Workflow
The overall workflow for protein labeling with this compound followed by a subsequent SPAAC reaction is depicted below.
Figure 2: Experimental workflow for protein labeling.
Detailed Protocol
1. Preparation of Protein Sample
-
a. Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, they must first be reduced.
-
Dissolve the protein in a suitable buffer.
-
Add a 10-fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Note: It is crucial to remove the TCEP before adding the this compound linker, as TCEP also contains a thiol group. This can be achieved by buffer exchange using a desalting column.
-
-
b. Buffer Exchange:
-
Exchange the protein sample into the Reaction Buffer (50 mM Sodium Borate Buffer, pH 9.0) using a desalting column.
-
Determine the protein concentration after buffer exchange.
-
2. Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the linker in anhydrous DMSO or DMF.
-
Vortex briefly to ensure complete dissolution.
-
Note: Prepare the stock solution fresh before each use.
3. Labeling Reaction
-
To the protein solution from step 1b, add the this compound stock solution to achieve a final molar excess of 4-10 fold of the linker over the protein. For example, for a 1:4 molar ratio, add 4 moles of this compound for every mole of protein.
-
The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.
4. Quenching the Reaction (Optional)
-
To quench any unreacted this compound, a 10-fold molar excess of a small molecule thiol, such as N-acetyl-L-cysteine, relative to the initial amount of the linker can be added.
-
Incubate for an additional 30 minutes at room temperature.
5. Purification of the Conjugate
-
Remove the unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column (e.g., PD-10) pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
6. Characterization of the Conjugate
-
The degree of labeling (DOL) can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the molecular weight of the labeled protein to the unlabeled protein.
-
The purity of the conjugate can be assessed by SDS-PAGE and/or SEC-HPLC.
7. Subsequent SPAAC Reaction (Optional)
-
The purified protein-Apn-peg4-bcn conjugate can now be reacted with an azide-containing molecule (e.g., a fluorescent dye, a drug molecule, or a biotin tag) via a copper-free click chemistry reaction.
-
The reaction is typically carried out in a physiological buffer (e.g., PBS, pH 7.4) by mixing the BCN-labeled protein with a slight molar excess of the azide-tagged molecule.
-
The reaction is usually complete within 1-4 hours at room temperature.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient molar excess of linker. | Increase the molar ratio of this compound to protein (e.g., up to 20-fold). |
| Short incubation time. | Increase the incubation time or perform the reaction at a higher temperature (if the protein is stable). | |
| Re-oxidation of thiols to disulfide bonds. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inactive linker. | Ensure the this compound has been stored correctly and prepare a fresh stock solution. | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 10% (v/v). |
| Protein instability at reaction pH. | Perform the labeling reaction at a lower pH (e.g., 7.5-8.0), though this may decrease the reaction rate. Alternatively, perform the reaction at 4°C. | |
| Non-specific Labeling | BCN cross-reactivity with thiols. | This is less of a concern for the initial APN-thiol reaction. However, if unreacted linker is carried over to subsequent steps, it could be a factor. Ensure thorough purification after the initial labeling. |
References
Application Notes and Protocols: Cleavage of Linkers in Antibody-Drug Conjugates Utilizing Apn-PEG4-BCN for Conjugation
Audience: Researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs).
Introduction:
The Apn-PEG4-BCN linker is a heterobifunctional linker utilized in the synthesis of antibody-drug conjugates (ADCs). It features a 3-arylpropiolonitrile (Apn) group for stable, thiol-specific conjugation to antibodies and a bicyclononyne (BCN) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry. This linker facilitates the precise attachment of payloads to antibodies. While the this compound linker itself provides a stable covalent bond, the "cleavable" nature of an ADC constructed with this linker is conferred by incorporating a separate, cleavable moiety within the full linker-payload construct. This application note provides a detailed protocol for the cleavage of a representative enzyme-cleavable linker, Valine-Citrulline-p-aminobenzyl carbamate (Val-Cit-PABC), which can be used in conjunction with the this compound conjugation platform.
The Role of this compound in ADC Construction
The this compound linker serves as a bridge connecting the antibody and the cytotoxic payload. The Apn group reacts with free thiol groups on the antibody, which can be generated by the reduction of interchain disulfide bonds. The BCN group on the other end of the linker allows for the attachment of an azide-modified payload-cleavable linker construct via SPAAC. This modular approach allows for flexibility in the design of the ADC, where the cleavable component can be tailored to the desired drug release mechanism.
Principle of Cleavable Linkers in ADCs
Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon reaching the target tumor microenvironment or after internalization into the target cancer cell. Common cleavage mechanisms include:
-
Enzyme-cleavable linkers: These linkers contain peptide sequences that are substrates for proteases, such as Cathepsin B, which are often overexpressed in the lysosomal compartments of cancer cells. The Val-Cit dipeptide is a well-established example.
-
Acid-labile linkers: These linkers, such as hydrazones, are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Reductively cleavable linkers: These linkers contain disulfide bonds that are cleaved in the reducing environment of the cell, which has a higher concentration of glutathione than the bloodstream.
This protocol will focus on the enzymatic cleavage of a Val-Cit-PABC linker.
Experimental Protocol: Enzymatic Cleavage of a Val-Cit-PABC Linker in an ADC
This protocol describes the in vitro enzymatic cleavage of a Val-Cit-PABC linker to release the payload from an ADC constructed using the this compound linker for conjugation. The cleavage is mediated by the lysosomal enzyme Cathepsin B.
Materials and Reagents:
-
ADC construct with this compound-(Val-Cit-PABC-Payload)
-
Human Liver Cathepsin B (recombinant or purified)
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) and an internal standard
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute Cathepsin B according to the manufacturer's instructions.
-
Prepare a stock solution of the ADC in PBS.
-
-
Enzymatic Cleavage Reaction:
-
In a microcentrifuge tube, add the ADC stock solution to the Assay Buffer to a final concentration of 1 mg/mL.
-
Add Cathepsin B to the ADC solution to a final concentration of 1 µM.
-
As a negative control, prepare a parallel reaction without the addition of Cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 4 volumes of the cold Quenching Solution (e.g., 80 µL).
-
Vortex the mixture and centrifuge at high speed for 10 minutes to pellet the precipitated protein.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Analyze the samples for the presence and quantity of the released payload.
-
Monitor the disappearance of the intact ADC over time.
-
Data Presentation:
The quantitative data from the cleavage assay should be summarized in tables for clear comparison.
Table 1: Time Course of ADC-Payload Cleavage by Cathepsin B
| Time (hours) | Intact ADC (%) | Released Payload (µM) |
| 0 | 100 | 0 |
| 1 | 85 | 1.5 |
| 2 | 72 | 2.8 |
| 4 | 55 | 4.5 |
| 8 | 30 | 7.0 |
| 24 | 5 | 9.5 |
Table 2: Comparison of Cleavage in the Presence and Absence of Cathepsin B
| Condition | Intact ADC after 24h (%) | Released Payload after 24h (µM) |
| + Cathepsin B | 5 | 9.5 |
| - Cathepsin B | 98 | < 0.1 |
Visualizations
Diagram 1: Structure of an ADC with this compound and a Cleavable Linker
Caption: ADC construct showing this compound for conjugation and a separate cleavable linker for payload release.
Diagram 2: Experimental Workflow for Enzymatic Cleavage Assay
Caption: Workflow for the in vitro enzymatic cleavage assay of an ADC linker.
Diagram 3: Mechanism of Val-Cit-PABC Linker Cleavage by Cathepsin B
Caption: Enzymatic cleavage of a Val-Cit-PABC linker by Cathepsin B, leading to payload release.
Conclusion
The this compound linker is a valuable tool for the construction of ADCs, offering a stable and specific method for antibody conjugation. The ultimate release of the cytotoxic payload is dependent on a separate cleavable moiety incorporated into the linker-payload system. The provided protocol for the enzymatic cleavage of a Val-Cit-PABC linker serves as a representative method for evaluating the release characteristics of ADCs built with this modular approach. Proper characterization of linker cleavage is a critical step in the development of safe and effective antibody-drug conjugates.
Troubleshooting & Optimization
Technical Support Center: Optimizing Apn-peg4-bcn Conjugation Reactions
Welcome to the technical support center for Apn-peg4-bcn conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) to improve the efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound conjugation reaction?
The this compound conjugation is a two-step process. First, the 3-arylpropiolonitrile (APN) group reacts specifically with a thiol group (e.g., from a cysteine residue on a protein) to form a stable thioether linkage.[1] Secondly, the bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne, reacts with an azide-functionalized molecule via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly under mild, aqueous conditions without the need for a toxic copper catalyst.[2][][4][5] The polyethylene glycol (PEG4) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.
Q2: What are the key advantages of using this compound for bioconjugation?
Key advantages include:
-
High Specificity: The APN group selectively targets thiol groups, while the BCN group specifically reacts with azides.
-
Biocompatibility: The reaction occurs under mild physiological conditions (pH, temperature) without a cytotoxic copper catalyst, making it suitable for use with sensitive biomolecules and in living systems.
-
High Efficiency: SPAAC reactions with BCN are known for their fast kinetics and high yields.
-
Improved Solubility and Reduced Aggregation: The hydrophilic PEG4 linker enhances the solubility of the reactants and the final conjugate.
Q3: What are the recommended storage conditions for this compound reagents?
For long-term stability, it is recommended to store this compound reagents at -20°C. Stock solutions can typically be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the reagent upon receipt to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Low Conjugation Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | The pH of the reaction can influence the rate. While a pH range of 7-9 is common for bioconjugation, the optimal pH can be buffer-dependent. For the initial thiol-APN reaction, ensure the pH is appropriate to maintain the thiol in its reactive thiolate form. For the SPAAC reaction, higher pH values generally increase reaction rates, though this can be buffer-dependent. Perform small-scale pilot reactions to screen different pH values. |
| Incorrect Buffer | Amine-containing buffers like Tris should be avoided if you are using an NHS-ester activated version of BCN for the azide attachment, as they will compete with the target molecule. Phosphate-buffered saline (PBS), HEPES, and borate buffers are generally recommended. Some studies have shown higher reaction rates in HEPES and borate buffers compared to PBS at the same pH. |
| Low Reactant Concentration | The reaction rate is dependent on the concentration of the reactants. If possible, increase the concentration of your this compound and azide-containing molecule. A 2 to 10-fold molar excess of the BCN reagent relative to the azide is a common starting point. |
| Suboptimal Temperature | While SPAAC reactions proceed readily at room temperature, increasing the temperature can enhance the reaction rate. Consider increasing the temperature to 37°C if your biomolecules are stable at this temperature. |
| Impure Reagents | Ensure the purity of your this compound and azide-containing molecules. Impurities can interfere with the reaction. Verify the purity using appropriate analytical techniques such as NMR or mass spectrometry. |
| Steric Hindrance | The accessibility of the thiol and azide groups can impact reaction efficiency. The PEG4 spacer is designed to minimize steric hindrance, but the surrounding molecular structure can still play a role. Consider engineering the conjugation site to be more accessible if possible. |
Issue 2: Off-Target Reactions or Side Products
| Possible Cause | Troubleshooting Step |
| Reaction with other Functional Groups | The BCN moiety can exhibit some reactivity towards thiols, which could lead to off-target labeling if your azide-containing molecule also has exposed cysteine residues. While APN is designed for thiol reactivity, ensure other reactive groups on your biomolecule are protected if necessary. |
| BCN Instability | The BCN group can show some instability in the presence of strong reducing agents like TCEP and glutathione (GSH). It is advisable to avoid these reagents during the conjugation reaction. |
Issue 3: Difficulty in Purifying the Conjugate
| Possible Cause | Troubleshooting Step |
| Unreacted Reagents | Excess unreacted this compound or azide-containing molecules can co-purify with your conjugate. Optimize the stoichiometry of your reactants to minimize excess reagents. A slight excess of one reagent may be used to drive the reaction to completion, followed by a suitable purification method. |
| Inappropriate Purification Method | Several methods can be used to purify the final conjugate. Size-exclusion chromatography (SEC) is effective for removing small molecule reagents from larger biomolecules like antibodies. Other techniques include affinity chromatography, hydrophobic interaction chromatography (HIC), and reversed-phase HPLC. The choice of method will depend on the properties of your specific conjugate. |
Experimental Protocols
General Protocol for a Two-Step Conjugation
This protocol provides a general framework. Optimization of concentrations, reaction times, and purification methods is recommended for each specific application.
Part A: Thiol-APN Reaction
-
Reagent Preparation:
-
Dissolve your thiol-containing molecule (e.g., protein) in a suitable reaction buffer (e.g., PBS, pH 7.2-7.4) to a final concentration of 1-5 mg/mL. If the buffer contains other thiols, perform a buffer exchange.
-
Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
-
Reaction Setup:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid denaturation of the protein.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted this compound using a spin desalting column or dialysis against the reaction buffer.
-
Part B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reagent Preparation:
-
Prepare a stock solution of your azide-modified molecule in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Add a 2- to 5-fold molar excess of the azide-modified molecule to the purified BCN-activated protein solution from Part A.
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at room temperature or 37°C. Reaction progress can be monitored by LC-MS.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or HIC to remove any unreacted small molecules and other impurities.
-
Analytical Characterization of the Conjugate
-
Mass Spectrometry: To confirm successful conjugation, an increase in mass corresponding to the this compound linker and the azide-modified molecule should be observed.
-
Hydrophobic Interaction Chromatography (HIC): For antibody-drug conjugates, HIC can be used to determine the drug-to-antibody ratio (DAR). The unconjugated antibody will elute first, followed by the more hydrophobic conjugated species.
-
Size-Exclusion Chromatography (SEC): SEC can be used to assess the level of aggregation or fragmentation of the final conjugate.
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC can be used to evaluate the purity and stability of the conjugate.
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on SPAAC Reaction Rates
| Parameter | Observation | Reference(s) |
| pH | Higher pH values generally increase reaction rates (exception noted in HEPES buffer). | |
| Buffer Type | Reaction rates can vary significantly between different buffer systems (e.g., HEPES showed higher rates than PBS at pH 7). | |
| Temperature | Increasing temperature generally increases the reaction rate. | |
| PEG Linker | The presence of a PEG linker can enhance reaction rates. |
Visualizations
Caption: A flowchart of the two-step this compound conjugation process.
Caption: A logical diagram for troubleshooting low conjugation yield.
References
Common challenges in using Apn-peg4-bcn and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when using Apn-peg4-bcn in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule designed for bioconjugation. It consists of three key components:
-
APN (3-arylpropiolonitrile): A thiol-reactive group that specifically and stably conjugates to cysteine residues on biomolecules like antibodies. This linkage is more stable than traditional maleimide-based conjugations.[1]
-
PEG4 (four-unit polyethylene glycol): A hydrophilic spacer that improves the water solubility of the linker and the final conjugate, reduces aggregation, and minimizes steric hindrance.[2][3][4]
-
BCN (bicyclo[6.1.0]nonyne): A strained alkyne that enables copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.[2]
It is commonly used in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and for labeling biomolecules.
Q2: How should I store and handle this compound?
For optimal stability, this compound should be stored at -20°C for the long term. Short-term storage (days to weeks) at 0-4°C is also acceptable. The compound is typically stable for shipping at ambient temperatures for a few weeks. As it is often supplied as an oil, it is soluble in organic solvents like DCM, THF, acetonitrile, DMF, and DMSO.
Q3: What are the main advantages of using an APN group for thiol conjugation over a maleimide group?
The APN moiety offers a key advantage in stability. It forms a stable thioether linkage with thiols (e.g., from cysteine) without the risk of the subsequent side reactions that can occur with maleimide-based conjugates, such as retro-Michael additions that can lead to deconjugation.
Troubleshooting Guide
Issue 1: Poor Solubility or Aggregation of the Conjugate
Question: I'm observing precipitation or aggregation during my conjugation reaction or with my final product. What could be the cause and how can I fix it?
Answer: Aggregation is a common issue, especially when working with hydrophobic payloads or when the drug-to-antibody ratio (DAR) is high. While the PEG4 spacer in this compound is designed to enhance hydrophilicity, it may not be sufficient in all cases.
Solutions:
-
Optimize Solvent Composition: While the reaction is aqueous, the payload is often dissolved in an organic co-solvent like DMSO. Ensure the final concentration of the organic solvent is low (typically <10% v/v) to avoid denaturing the antibody.
-
Adjust pH: The pH of the buffer can influence the solubility of the antibody and the conjugate. Work within the recommended pH range for your specific antibody, typically between 6.5 and 7.5.
-
Screen Different Buffers: Some buffers can promote solubility better than others. Consider screening buffers like histidine or citrate in addition to standard phosphate-buffered saline (PBS).
-
Lower the DAR: If aggregation is persistent, consider reducing the molar excess of the this compound-payload construct during the conjugation step to target a lower, more soluble DAR.
Issue 2: Low Reaction Efficiency or Slow Kinetics
Question: My conjugation reaction is very slow or results in a low yield. How can I optimize the reaction conditions?
Answer: The kinetics of both the APN-thiol reaction and the BCN-azide SPAAC reaction are sensitive to several factors.
Solutions:
-
Verify Reagent Quality: Ensure that the this compound and the corresponding azide- or thiol-containing molecule have not degraded. The BCN group, in particular, can be sensitive to hydrolysis under acidic conditions.
-
Optimize Reactant Concentration: According to the law of mass action, higher reactant concentrations lead to faster reaction rates. If possible without causing solubility issues, increase the concentration of your reactants.
-
Adjust Molar Ratio: Use a molar excess of the this compound-modified molecule relative to the azide-modified molecule (or vice-versa). A 3- to 5-fold molar excess is a common starting point for the SPAAC reaction.
-
Optimize Temperature: SPAAC reactions can be accelerated at higher temperatures. If your biomolecules are stable, consider increasing the temperature from room temperature to 37°C.
-
Buffer and pH: For the SPAAC reaction, a pH between 7 and 9 is common. Some studies have shown higher reaction rates in HEPES or borate buffers compared to PBS. For the APN-thiol reaction, a slightly basic pH (7.5-8.5) is often optimal.
Experimental Protocols & Data
General Workflow for ADC Synthesis
The synthesis of an Antibody-Drug Conjugate (ADC) using this compound typically follows a two-stage process. First, the payload (drug) is functionalized with an azide. Second, the antibody's cysteine residues are conjugated with the APN end of the this compound linker. Finally, the two are joined via a SPAAC reaction. The diagram below illustrates a common alternative workflow where the antibody is first modified with an azide handle, and the this compound is attached to the payload.
Protocol 1: General Procedure for Antibody Conjugation
This protocol describes the final conjugation step between a thiol-containing antibody and an azide-modified payload that has been pre-conjugated to this compound.
-
Antibody Preparation:
-
If the antibody is not in an appropriate buffer, perform a buffer exchange into an amine-free buffer such as PBS (pH 7.2-7.4).
-
If necessary, partially reduce the antibody using a mild reducing agent like TCEP to expose free thiol groups from cysteine residues. Remove excess TCEP using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Conjugation Reaction:
-
Prepare a stock solution of your Azide-Payload-BCN-peg4-APN conjugate in a suitable organic solvent (e.g., DMSO).
-
Add a 3- to 5-fold molar excess of the payload-linker construct to the antibody solution. The final DMSO concentration should not exceed 10% v/v.
-
Incubate the reaction for 4-12 hours at room temperature or 4°C with gentle mixing. Reaction time and temperature may require optimization.
-
-
Purification:
-
Purify the resulting ADC using Size-Exclusion Chromatography (SEC) to remove any unreacted payload-linker molecules and potential aggregates.
-
Collect the fractions corresponding to the monomeric ADC.
-
Concentrate the purified ADC using centrifugal filter units.
-
-
Storage:
-
Store the final ADC in a suitable buffer (e.g., PBS) at 4°C for short-term use or at -80°C in aliquots for long-term storage.
-
Data Summary: Optimizing SPAAC Reaction Conditions
The rate of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is critical for efficient conjugation. The table below summarizes key parameters that can be adjusted to troubleshoot slow or inefficient reactions.
| Parameter | Typical Range | Recommendation/Comment | Reference |
| Temperature | 4°C to 50°C | Higher temperatures increase the reaction rate. Start with room temperature (25°C) or 37°C if the biomolecule is stable. | |
| pH | 7.0 to 9.0 | The optimal pH can be buffer-dependent. Test conditions if kinetics are slow. Avoid strongly acidic conditions which can degrade the BCN ring. | |
| Solvent | Aqueous buffers, DMSO, Acetonitrile | Polar protic solvents (water, methanol) can accelerate the reaction. DMSO is a common co-solvent for hydrophobic molecules. | |
| Molar Excess | 2x to 10x | A molar excess of the BCN- or azide-containing reagent can help drive the reaction to completion. A 3-5x excess is a good starting point. |
Reaction Pathways and Troubleshooting Logic
Key Chemical Reactions
This compound facilitates two orthogonal bioconjugation reactions. The diagram below illustrates the thiol-specific reaction of the APN group and the bioorthogonal click reaction of the BCN group.
References
Technical Support Center: Optimizing Apn-peg4-bcn SPAAC Click Chemistry
Welcome to the technical support center for Apn-peg4-bcn Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the this compound SPAAC reaction?
The this compound linker contains a bicyclo[6.1.0]nonyne (BCN) moiety, which is a highly strained cyclooctyne. This ring strain is the driving force for the reaction with an azide-functionalized molecule.[1] The reaction proceeds through a [3+2] dipolar cycloaddition to form a stable triazole linkage without the need for a copper catalyst.[1] This copper-free nature makes it a bioorthogonal reaction, meaning it can occur in complex biological environments without interfering with native biochemical processes.[1][2]
Q2: Is a catalyst required for this compound SPAAC reactions?
No, a catalyst is not needed. One of the key advantages of SPAAC reactions is that they are "copper-free" and proceed efficiently without a catalyst, which is particularly beneficial for applications in living systems to avoid the cellular toxicity associated with copper.[3]
Q3: How does the PEG4 linker in this compound benefit my experiment?
The tetra-polyethylene glycol (PEG4) spacer is hydrophilic and offers several advantages:
-
Enhanced Solubility: It increases the solubility of the linker and the final conjugate in aqueous buffers, which is crucial when working with biomolecules.
-
Reduced Aggregation: The hydrophilic nature of the PEG spacer can help to minimize non-specific binding and aggregation of the conjugate.
-
Improved Pharmacokinetics: In therapeutic applications, the PEG linker can improve the pharmacokinetic properties of the resulting molecule.
-
Minimized Steric Hindrance: The spacer arm reduces steric hindrance between the conjugated molecules.
Q4: What are typical reaction times for this compound SPAAC chemistry?
Reaction times can vary from a few minutes to several hours. For many applications, incubation for 2-12 hours at room temperature is sufficient for high yields. However, the reaction kinetics are dependent on several factors, including reactant concentrations, temperature, pH, and the specific azide used. For sensitive biomolecules, overnight incubation at 4°C is also an option.
Troubleshooting Guide
Issue 1: Low or No Reaction Yield
| Potential Cause | Recommended Solution |
| Reagent Instability | BCN can be sensitive to acidic conditions. Ensure you are using fresh reagents and avoid prolonged exposure to acidic buffers (pH < 7). |
| Suboptimal Reaction Buffer | The buffer composition and pH can significantly influence reaction rates. Use recommended buffers like PBS (pH 7.2-7.4) or HEPES (pH 7.0-7.5). Some studies show higher rates in HEPES compared to PBS. Optimizing the pH within the 7.0-8.5 range can also increase the reaction rate. |
| Incorrect Molar Ratio | An inappropriate ratio of this compound to your azide-containing molecule can limit the reaction. For initial experiments, use a 1.5 to 3-fold molar excess of the less critical component. For sensitive biomolecules, a smaller excess (e.g., 1.2 equivalents) may be preferable. A 2 to 10-fold molar excess of the BCN reagent is a common starting point. |
| Insufficient Reaction Time or Temperature | If the reaction is slow, consider increasing the incubation time or temperature. Reactions are often run at room temperature (20-25°C), but increasing to 37°C can accelerate the rate if your molecules are stable at this temperature. |
| Impure Azide Reagent | Impurities in your azide-containing molecule can interfere with the reaction. Verify the purity of your azide using appropriate analytical techniques like NMR or mass spectrometry. |
Issue 2: Side Reactions or Unexpected Products
| Potential Cause | Recommended Solution |
| Reaction with Thiols | While highly bioorthogonal, BCN can react with thiols (e.g., from cysteine residues) under certain conditions. If your molecule contains free thiols, consider blocking them prior to the SPAAC reaction. BCN is significantly more stable in the presence of the common intracellular thiol glutathione (GSH) compared to other cyclooctynes like DBCO. |
| Presence of Reducing Agents | Some reducing agents, like TCEP (tris(2-carboxyethyl)phosphine), can react with and degrade BCN. If a reducing agent is necessary, DTT (dithiothreitol) is a preferable option as azides are more stable in its presence. |
Issue 3: Difficulty in Purifying the Final Conjugate
| Potential Cause | Recommended Solution |
| Excess Unreacted Reagents | A large excess of one reagent can be challenging to remove. Optimize the molar ratio of your reactants to minimize excess. |
| Suboptimal Purification Method | For PEGylated proteins and other biomolecules, size-exclusion chromatography (SEC) is a very effective method for removing unreacted small molecules. Other useful techniques include dialysis, ultrafiltration, and ion-exchange chromatography (IEX). For smaller molecules, reverse-phase HPLC is often used. |
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data on how different parameters can affect SPAAC reaction rates. This data, while not specific to this compound in all cases, illustrates general trends applicable to SPAAC reactions.
Table 1: Effect of Temperature on a SPAAC Reaction Rate
| Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Fold Increase from 0°C |
| 0 | 5.0 x 10⁻⁴ | 1 |
| 20 | 5.0 x 10⁻³ | 10 |
| 37 | 2.5 x 10⁻² | 50 |
| 60 | 5.83 x 10⁻² | ~117 |
| Data adapted from a study on the reaction of benzyl azide and a BCN derivative. |
Table 2: Effect of Buffer and pH on SPAAC Reaction Rates at 37°C
| Buffer | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| PBS | 7 | 0.32 - 0.85 |
| HEPES | 7 | 0.55 - 1.22 |
| MES | 6 | ~0.4 |
| Borate | 10 | up to 1.18 |
| DMEM | 7.4 | 0.59 - 0.97 |
| RPMI | 7.4 | 0.27 - 0.77 |
| Data from a study using sulfo-DBCO, another cyclooctyne, which illustrates general trends. |
Experimental Protocols
Protocol 1: General Procedure for a Trial this compound Conjugation
This protocol provides a general workflow for a trial conjugation. Concentrations and volumes should be optimized for your specific application.
-
Reagent Preparation:
-
Dissolve the this compound in a compatible solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
-
Dissolve your azide-containing molecule in the desired reaction buffer (e.g., PBS or HEPES at pH 7.4) to a known concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the azide-containing molecule solution.
-
Add the this compound stock solution to the azide solution. A common starting point is a 2 to 10-fold molar excess of the BCN reagent relative to the azide.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (ideally <10% v/v) to avoid negative effects on biomolecules.
-
-
Incubation:
-
Gently mix the reaction and incubate at a controlled temperature (e.g., room temperature or 37°C).
-
The reaction time can vary from a few minutes to several hours. For initial trials, 2-4 hours at room temperature is a good starting point.
-
-
Monitoring the Reaction (Optional):
-
Reaction progress can be monitored by LC-MS to observe the formation of the product and consumption of reactants.
-
For reactions involving chromophores, UV-Vis spectroscopy can be used to follow the decay of the characteristic absorbance of the cyclooctyne.
-
-
Purification:
-
Purify the conjugate to remove unreacted reagents and any side products.
-
For biomolecules, size-exclusion chromatography (SEC) is a common and effective method.
-
For smaller molecules, reverse-phase HPLC can be used.
-
Protocol 2: Monitoring SPAAC Kinetics using UV-Vis Spectrophotometry
This protocol allows for the determination of the reaction rate constant.
-
Reagent Preparation:
-
Prepare a stock solution of your azide in the desired solvent.
-
Prepare a stock solution of this compound in the same solvent.
-
-
Measurement:
-
In a quartz cuvette, place a solution of this compound at a low, known concentration (e.g., 6 x 10⁻⁵ M) that gives a measurable absorbance in a region where the azide does not absorb (cyclooctynes often have a characteristic absorbance around 300-320 nm).
-
Allow the solution to thermally equilibrate in the spectrophotometer.
-
Initiate the reaction by adding a calculated amount of the azide stock solution to achieve a desired concentration (typically in excess to ensure pseudo-first-order kinetics).
-
Immediately start monitoring the decay of the this compound absorbance over time.
-
-
Data Analysis:
-
The consumption of the cyclooctyne should follow a first-order decay.
-
The pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance vs. time data to a single exponential decay equation.
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the azide in excess.
-
Visualizations
Caption: Experimental workflow for a typical this compound SPAAC conjugation.
Caption: Troubleshooting logic for low-yield this compound SPAAC reactions.
References
Technical Support Center: Synthesis of Antibody-Drug Conjugates with Apn-peg4-bcn
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Apn-peg4-bcn linker in the synthesis of antibody-drug conjugates (ADCs). The focus is on preventing and mitigating aggregation, a common challenge in ADC development.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its role in ADC synthesis?
The this compound linker is a heterobifunctional molecule designed for the precise construction of ADCs. It comprises three key components:
-
Apn (3-arylpropiolonitrile): This is a thiol-selective reactive group. It specifically reacts with free cysteine residues on the antibody, forming a stable covalent bond. This allows for site-specific conjugation, which is crucial for producing homogeneous ADCs with a consistent drug-to-antibody ratio (DAR).[1][2]
-
peg4 (tetraethylene glycol): This polyethylene glycol spacer is hydrophilic. Its primary role is to increase the water solubility of the ADC, which helps to counteract the hydrophobicity of many cytotoxic payloads.[3] By increasing the overall hydrophilicity of the ADC, the peg4 spacer plays a critical role in preventing aggregation.[4]
-
bcn (bicyclo[6.1.0]nonyne): This is a strained alkyne used in copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It reacts efficiently and specifically with an azide-modified cytotoxic payload, forming a stable triazole linkage under mild, biocompatible conditions.
Q2: What are the primary causes of aggregation when synthesizing ADCs with this compound?
Aggregation during ADC synthesis is a complex issue that can arise from several factors:
-
Hydrophobic Interactions: The conjugation of a hydrophobic payload to the antibody can create hydrophobic patches on the protein surface. These patches can interact with each other, leading to self-association and aggregation.
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation. While a high DAR can enhance potency, it often comes at the cost of reduced solubility and stability.
-
Unfavorable Buffer Conditions:
-
pH: Performing the conjugation at or near the isoelectric point (pI) of the antibody can minimize its net charge, reducing electrostatic repulsion between molecules and promoting aggregation.
-
Ionic Strength: Low ionic strength can lead to insufficient shielding of charges, while excessively high ionic strength can promote hydrophobic interactions, both of which can contribute to aggregation.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Elevated temperatures can induce partial unfolding of the antibody, exposing hydrophobic core residues and leading to aggregation.
-
Presence of Organic Co-solvents: While often necessary to dissolve the linker-payload, organic solvents like DMSO can destabilize the antibody structure if used at high concentrations.
-
-
Physical Stress: Agitation, filtration, and freeze-thaw cycles can introduce mechanical and physical stresses that may lead to protein denaturation and aggregation.
Q3: How can I proactively prevent aggregation during the conjugation of my antibody with the this compound linker and payload?
Preventing aggregation from the outset is the most effective strategy. This involves careful optimization of the reaction and formulation conditions:
-
Buffer Optimization:
-
pH Selection: Conduct the conjugation at a pH that is at least one unit away from the antibody's pI. For the thiol-selective reaction of the Apn group, a pH range of 7.5-9.0 is often recommended.
-
Buffer System: Utilize common biological buffers such as phosphate, histidine, or borate buffers.
-
-
Inclusion of Excipients: Incorporate stabilizing excipients into your conjugation and formulation buffers. These can significantly enhance the stability of the ADC.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are effective at low concentrations in preventing surface-induced aggregation and aggregation due to mechanical stress.
-
Sugars: Sugars such as sucrose and trehalose act as cryoprotectants and lyoprotectants, stabilizing the ADC during freeze-thaw cycles and long-term storage.
-
Amino Acids: Arginine is known to suppress protein-protein interactions and can be particularly effective in reducing aggregation and viscosity at high protein concentrations.
-
-
Control of Drug-to-Antibody Ratio (DAR): Aim for a lower to moderate DAR (e.g., 2-4) to minimize the increase in hydrophobicity. While higher DARs may seem desirable for efficacy, they often lead to significant aggregation issues.
-
Reaction Temperature: Perform the conjugation reaction at a controlled, lower temperature (e.g., 4-25°C) to maintain the conformational integrity of the antibody.
Troubleshooting Guide
Issue: I am observing visible precipitation or a significant increase in high molecular weight (HMW) species after my conjugation reaction.
This indicates a high level of aggregation. The following steps can help you identify and resolve the issue.
Diagram: Troubleshooting Workflow for ADC Aggregation
Caption: Troubleshooting workflow for ADC aggregation.
Data Presentation: Quantitative Parameters for Aggregation Prevention
The following tables provide recommended starting concentrations and ranges for key parameters to minimize aggregation during ADC synthesis and formulation.
Table 1: Recommended Buffer and Reaction Conditions
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 9.0 | Optimal for the thiol-selective reaction of the Apn group while maintaining antibody stability away from its pI. |
| Ionic Strength (NaCl) | 50 - 150 mM | Balances charge shielding and prevention of excessive hydrophobic interactions. |
| Temperature | 4 - 25 °C | Minimizes the risk of thermal denaturation of the antibody. |
| Protein Concentration | < 10 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions and aggregation. |
| Molar Excess of Linker-Payload | 3 - 8 equivalents | A lower excess helps to control the DAR and limit the increase in hydrophobicity. |
Table 2: Suggested Excipient Concentrations for ADC Stabilization
| Excipient | Typical Concentration Range | Primary Function |
| Polysorbate 20/80 | 0.01% - 0.1% (w/v) | Surfactant; prevents surface-induced aggregation and aggregation from mechanical stress. |
| Sucrose/Trehalose | 1:1 to 2:1 (sugar:protein weight ratio) | Cryo- and lyoprotectant; stabilizes against freeze-thaw and long-term storage stresses. |
| L-Arginine | 50 - 200 mM | Suppresses protein-protein interactions and reduces viscosity at high concentrations. |
Table 3: Acceptance Criteria for ADC Aggregation
| Analytical Method | Parameter | Generally Acceptable Limit |
| Size Exclusion Chromatography (SEC-HPLC) | % High Molecular Weight (HMW) Species | < 5% (ideally < 2%) |
| Dynamic Light Scattering (DLS) | Polydispersity Index (PdI) | < 0.2 |
| Visual Inspection | Appearance | Clear, colorless to slightly yellow, free of visible particles |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
Objective: To quantify the percentage of high molecular weight (HMW) species (aggregates and oligomers) in the ADC sample.
Materials:
-
HPLC system with a UV detector
-
Size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)
-
Mobile Phase: 150 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
ADC sample (adjust concentration to ~1 mg/mL with mobile phase)
-
0.22 µm syringe filter
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any large particulates.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Chromatographic Run: Run the separation for approximately 20-30 minutes, monitoring the absorbance at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to the monomeric ADC and the HMW species (which will elute earlier than the monomer).
-
Integrate the peak areas for all species.
-
Calculate the percentage of HMW species using the following formula: % HMW = (Area_HMW / Total_Area_All_Peaks) * 100
-
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic radius (Rh) and polydispersity index (PdI) of the ADC sample as an indicator of aggregation.
Materials:
-
DLS instrument
-
Low-volume quartz or disposable cuvette
-
ADC sample (concentration typically 0.5-2 mg/mL)
-
Filtration device (0.1 or 0.22 µm filter)
Procedure:
-
Instrument Setup: Set the instrument to the appropriate temperature (e.g., 25°C) and allow it to equilibrate. Enter the viscosity and refractive index of the buffer into the software.
-
Sample Preparation: Filter the ADC sample through a 0.1 or 0.22 µm filter directly into a clean, dust-free cuvette. This step is critical to remove extraneous dust and large aggregates that can interfere with the measurement.
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate for at least 2 minutes.
-
Data Acquisition: Perform the measurement according to the instrument's instructions. Typically, this involves multiple acquisitions that are averaged.
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution.
-
Report the intensity-weighted mean hydrodynamic radius (Rh) and the polydispersity index (PdI). A monomodal peak with a low PdI (< 0.2) is indicative of a homogeneous, non-aggregated sample.
-
Visualizations
Diagram: ADC Synthesis Workflow using this compound
Caption: A two-step workflow for ADC synthesis using the this compound linker.
Diagram: Mechanism of Aggregation in ADCs
References
Stability issues of the BCN group in Apn-peg4-bcn under different conditions
Technical Support Center: Stability of Apn-peg4-bcn
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the BCN (bicyclononyne) group in this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of the BCN group in this compound?
A1: The stability of the BCN moiety is primarily influenced by pH, temperature, and the presence of certain chemical reagents, particularly thiols and strong acids.[1][2] The strained alkyne in the BCN group is susceptible to hydrolysis under acidic conditions and can react with nucleophiles like thiols.[1][2]
Q2: How stable is this compound at neutral pH?
A2: While generally suitable for reactions in aqueous buffers at neutral pH, some instability of the BCN group has been reported at pH 7.2 over extended periods.[3] For prolonged incubations, it is advisable to assess stability under the specific experimental conditions.
Q3: What is the recommended storage procedure for this compound?
A3: For long-term stability, this compound should be stored at -20°C or below in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. To prevent degradation from multiple freeze-thaw cycles, it is best to aliquot the reagent upon receipt.
Q4: Can I use this compound in the presence of reducing agents like DTT or TCEP?
A4: Caution is advised when using this compound with certain reducing agents. The BCN group has shown instability in the presence of tris(2-carboxyethyl)phosphine (TCEP). While BCN is generally more stable than DBCO in the presence of TCEP, it is still susceptible to reaction. If a reducing agent is necessary, dithiothreitol (DTT) may be a more suitable option, though potential side reactions with thiols should still be considered.
Q5: My conjugation reaction with this compound is showing low yield. What could be the issue?
A5: Low yield in a conjugation reaction can be due to several factors. A primary cause could be the degradation of the BCN moiety under your specific reaction conditions. This can be triggered by incompatible reagents such as thiols (e.g., from cysteine residues in proteins or additives like glutathione) or reducing agents like TCEP. It is also crucial to verify the purity and concentration of your azide-containing reaction partner.
Q6: How does the stability of the BCN group compare to other click chemistry reagents like DBCO?
A6: BCN linkers are significantly more stable in the presence of the common biological reducing agent glutathione (GSH) compared to DBCO linkers. However, both BCN and DBCO can be unstable under acidic conditions. The choice between BCN and DBCO often involves a trade-off between reaction kinetics and stability in specific environments.
Troubleshooting Guides
Issue 1: Low or No Signal in Conjugation Experiments
| Possible Cause | Troubleshooting Steps |
| Degradation of BCN moiety | - Verify the pH of your reaction buffer; avoid strongly acidic conditions. - If your experiment involves long incubation times at neutral pH, consider performing a stability test of this compound under your specific conditions. - Avoid the presence of incompatible reagents like TCEP. |
| Reaction with Thiols | - If your biomolecule contains free cysteine residues, consider blocking the thiol groups with a reagent like iodoacetamide (IAM) prior to conjugation with this compound. - Avoid using buffers containing thiols like DTT if possible, or minimize the incubation time. |
| Impure or Degraded Reagents | - Ensure the purity of your azide-containing molecule. - Use freshly prepared solutions of this compound for optimal reactivity. |
| Incorrect Storage | - Confirm that this compound has been stored correctly at -20°C or below, protected from light and moisture. |
Issue 2: Observation of Unexpected Byproducts
| Possible Cause | Troubleshooting Steps |
| Side reaction with thiols | The BCN group can undergo a thiol-yne reaction with free thiols, leading to non-specific labeling. Analyze your product by mass spectrometry to identify potential thiol adducts. |
| Hydrolysis of the BCN group | Under acidic conditions, the BCN moiety can hydrolyze to form inactive vinyl alcohol and ketone species. If acidic steps are necessary, minimize the exposure time and temperature. |
| Instability of the Linker | The stability of the linkage attaching the BCN group can also be a factor. Amide linkages are generally more stable than carbamate linkages in biological media. |
Quantitative Data Summary
Table 1: Stability of BCN Moiety Under Various Conditions
| Condition | Observation | Reference |
| Acidic Conditions (e.g., 90% TFA) | Unstable; degradation occurs. | |
| Neutral pH (7.2) | Some instability reported over extended periods. | |
| Presence of Glutathione (GSH) | More stable than DBCO. | |
| Presence of TCEP | Instability observed. | |
| Intracellular Environment (RAW264.7 cells) | Showed the lowest stability compared to other bioorthogonal groups, with significant degradation after 24 hours. |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol provides a general method to evaluate the stability of this compound under specific experimental conditions.
Materials:
-
This compound
-
Reaction buffer of interest (e.g., PBS at various pH values, buffer containing specific additives)
-
Quenching solution (e.g., a solution containing an excess of an azide-containing molecule to react with any remaining BCN)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the this compound stock solution into the reaction buffer of interest to a final concentration suitable for HPLC analysis. Incubate the solution under the desired conditions (e.g., specific temperature, time points).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching (Optional but Recommended): To stop any further degradation at the time of analysis, you can quench the reaction by adding an excess of an azide-containing compound.
-
HPLC Analysis: Inject the samples onto the HPLC system.
-
Data Analysis: Monitor the peak corresponding to this compound at an appropriate UV wavelength. The decrease in the peak area over time indicates the degradation of the compound. Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
Visualizations
References
Technical Support Center: Purification of Apn-peg4-bcn Labeled Antibodies
Welcome to the technical support center for the purification of Apn-peg4-bcn labeled antibodies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of purifying these antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and how might it affect my antibody purification strategy?
The this compound linker is a cleavable linker containing a 4-unit polyethylene glycol (PEG) spacer and a bicyclononyne (BCN) group.[1] The BCN group is used for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," to conjugate drugs or other molecules to an azide-modified antibody.[1] The PEG spacer is hydrophilic and is designed to improve the solubility and stability of the resulting ADC, potentially reducing aggregation.[][3][4]
The presence of the this compound linker and the conjugated payload can alter the physicochemical properties of the antibody, which may require adjustments to standard purification protocols. For instance, the increased hydrophobicity from a conjugated drug may necessitate the use of Hydrophobic Interaction Chromatography (HIC) for purification.
Q2: Which purification methods are recommended for this compound labeled antibodies?
Several chromatography techniques are suitable for purifying ADCs, including those with PEG linkers. The most common and effective methods are:
-
Size Exclusion Chromatography (SEC): Primarily used for removing unconjugated linkers, payloads, and for separating aggregates from the monomeric ADC.
-
Hydrophobic Interaction Chromatography (HIC): Effective for separating ADC species with different drug-to-antibody ratios (DARs) based on the increased hydrophobicity imparted by the linker-drug moiety.
-
Affinity Chromatography (e.g., Protein A, Protein G): Can be used as an initial capture step to separate the antibody conjugate from reaction components. However, the elution conditions (low pH) might affect the stability of the linker or the payload in some cases.
Q3: How can I remove unconjugated this compound linker and payload after the conjugation reaction?
Size Exclusion Chromatography (SEC) is the most common method for removing small molecule impurities like unconjugated linkers and payloads from the larger antibody conjugate. Desalting columns, which are a form of SEC, are also effective for this purpose.
Q4: My labeled antibody shows aggregation. What can I do?
Aggregation is a common issue in antibody purification. The hydrophilic PEG4 spacer in the this compound linker is designed to reduce aggregation. However, if aggregation is still observed:
-
Optimize buffer conditions: Ensure the pH and ionic strength of your buffers are optimal for antibody stability.
-
Use Size Exclusion Chromatography (SEC): SEC is the standard method for removing aggregates.
-
Consider Hydrophobic Interaction Chromatography (HIC): HIC can sometimes separate aggregates from the monomeric form.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of labeled antibody after purification. | Non-specific binding to the chromatography resin: The conjugated payload may increase the hydrophobicity of the antibody, leading to stronger interaction with the column matrix. | For HIC: Modify the salt concentration in the elution buffer or use a less hydrophobic resin. For Affinity Chromatography: Ensure the pH of the elution buffer is optimal for antibody release without causing precipitation. For all methods: Consider adding a mild non-ionic surfactant to the buffers to reduce non-specific binding. |
| Precipitation during purification: Changes in buffer composition or pH during elution can cause the antibody to precipitate. | For Affinity Chromatography: Neutralize the low pH elution fractions immediately with a suitable buffer (e.g., 1M Tris, pH 8.0). For HIC: Screen for optimal salt concentrations to maintain solubility. | |
| Poor separation of ADC species with different DARs. | Inadequate resolution of the chromatography method: The chosen column and buffer system may not be optimal for separating species with small differences in hydrophobicity. | Optimize HIC conditions: Experiment with different salt types (e.g., ammonium sulfate vs. sodium chloride), salt concentrations, and pH. A shallower gradient during elution can also improve resolution. Consider using a higher-resolution HIC column. |
| Presence of unconjugated antibody in the final product. | Incomplete conjugation reaction: The ratio of linker to antibody or the reaction conditions may not have been optimal. | While purification can isolate the conjugated species, it is best to optimize the conjugation reaction itself. HIC can be used to separate unconjugated antibody from the ADC. |
| Cleavage of the this compound linker during purification. | Harsh buffer conditions: Extreme pH or the presence of certain chemicals can lead to the cleavage of the linker. | The stability of the specific cleavable moiety within the "Apn" part of the linker should be considered. Avoid prolonged exposure to harsh pH conditions. If using affinity chromatography with low pH elution, neutralize the fractions immediately. |
Experimental Protocols
Protocol 1: Purification of this compound Labeled Antibody using Size Exclusion Chromatography (SEC)
This protocol is designed to remove unconjugated linker-payload and aggregates.
Materials:
-
SEC column suitable for antibody purification (e.g., Superdex 200 Increase 10/300 GL or similar)
-
Chromatography system (e.g., ÄKTA pure or similar)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
This compound labeled antibody reaction mixture
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the chromatography system and the SEC column with at least 2 column volumes (CVs) of mobile phase at a flow rate recommended by the column manufacturer (e.g., 0.5-1.0 mL/min).
-
Sample Preparation: Centrifuge the labeled antibody reaction mixture at 10,000 x g for 10 minutes to remove any large precipitates. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak, which represents the monomeric labeled antibody. The first peak to elute is typically aggregates, followed by the monomer, and then smaller molecules like unconjugated linker-payload.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to confirm purity and concentration.
Protocol 2: Purification of this compound Labeled Antibody using Hydrophobic Interaction Chromatography (HIC)
This protocol is for separating ADC species with different DARs.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR or similar)
-
Chromatography system
-
Binding Buffer (Buffer A): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Elution Buffer (Buffer B): 25 mM Sodium Phosphate, pH 7.0
-
This compound labeled antibody reaction mixture
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the HIC column with 5-10 CVs of Buffer A until a stable baseline is achieved.
-
Sample Preparation: Dilute the labeled antibody reaction mixture with Buffer A to achieve a final ammonium sulfate concentration that promotes binding (this may require optimization, starting around 1 M). Filter the sample through a 0.22 µm syringe filter.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Wash: Wash the column with 3-5 CVs of Buffer A to remove any unbound material.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Buffer B over 20-30 CVs. This decreasing salt gradient will elute species in order of increasing hydrophobicity (and thus, increasing DAR).
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions by HIC-HPLC or mass spectrometry to determine the DAR of each fraction. Pool fractions with the desired DAR.
-
Buffer Exchange: Desalt the pooled fractions into a suitable storage buffer using SEC or dialysis.
Protocol 3: Affinity Purification of this compound Labeled Antibody using Protein A
This protocol is for the initial capture and purification of the labeled antibody.
Materials:
-
Protein A affinity column
-
Chromatography system or gravity flow setup
-
Binding/Wash Buffer: PBS, pH 7.4
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.7
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
This compound labeled antibody reaction mixture
Procedure:
-
Column Equilibration: Equilibrate the Protein A column with 5-10 CVs of Binding/Wash Buffer.
-
Sample Loading: Load the labeled antibody reaction mixture onto the column. If using gravity flow, allow the sample to pass through the column slowly.
-
Wash: Wash the column with 10-15 CVs of Binding/Wash Buffer to remove unbound components.
-
Elution: Elute the bound antibody with Elution Buffer. Collect fractions into tubes containing Neutralization Buffer (add ~100 µL of Neutralization Buffer for every 1 mL of fraction to be collected) to immediately neutralize the pH.
-
Analysis: Measure the protein concentration of the eluted fractions (e.g., by absorbance at 280 nm).
-
Buffer Exchange: Pool the antibody-containing fractions and perform a buffer exchange into a desired storage buffer using SEC or dialysis.
Visualizations
Caption: General workflow for the purification of this compound labeled antibodies.
Caption: Troubleshooting logic for purification of labeled antibodies.
References
Impact of pH and temperature on Apn-peg4-bcn reaction kinetics
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Apn-peg4-bcn linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its primary applications?
The this compound is a heterobifunctional linker used in bioconjugation. It contains two distinct reactive moieties:
-
3-Arylpropiolonitrile (APN): This group reacts specifically with thiol groups, such as those on cysteine residues in proteins.[1]
-
Bicyclo[6.1.0]nonyne (BCN): This is a strained alkyne that undergoes a copper-free click chemistry reaction, specifically a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-functionalized molecules.[2][3][4]
The polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance. This linker is commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics where precise and stable conjugation is required.
Q2: What is the general reaction scheme for using this compound?
A typical workflow involves a two-step reaction:
-
Thiol Conjugation: The APN end of the linker is reacted with a thiol-containing molecule (e.g., a protein with a cysteine residue).
-
Azide Conjugation (SPAAC): The BCN end of the now-conjugated linker is reacted with an azide-functionalized molecule.
This sequential approach allows for the precise assembly of complex biomolecules.
Q3: How do pH and temperature affect the APN-thiol reaction kinetics?
The APN-thiol reaction is pH-dependent. The reaction proceeds through the nucleophilic attack of a thiolate anion (R-S⁻) on the APN group.
-
pH: The optimal pH range for the APN-thiol reaction is typically between 7.5 and 9.0.[5] At lower pH values, the concentration of the more reactive thiolate anion is reduced, leading to a slower reaction rate.
-
Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. Standard protocols often recommend room temperature for a duration of 2 to 12 hours.
Q4: How do pH and temperature affect the BCN-azide (SPAAC) reaction kinetics?
The BCN-azide reaction is also influenced by pH and temperature.
-
pH: Studies on related SPAAC reactions have shown that higher pH values (within a range of 7.0 to 8.5) can increase the reaction rate.
-
Temperature: The reaction rate of SPAAC reactions increases with temperature. Reactions are often carried out at room temperature, but for sensitive proteins or to improve yields with dilute samples, incubation can be performed at 4°C for a longer duration.
Q5: How does the stability of the this compound linker and its conjugates vary with pH?
-
APN-thiol conjugate: The resulting thioether linkage from the APN-thiol reaction is notably more stable than the thioether bond formed from maleimide-thiol reactions, particularly against retro-Michael addition.
-
BCN moiety: The BCN group can be sensitive to acidic conditions (pH < 7) over extended periods. It is also important to be aware of potential reactions with certain reducing agents like TCEP.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No APN-Thiol Conjugation Yield | Suboptimal pH: The pH of the reaction buffer is too low, resulting in a low concentration of the reactive thiolate species. | - Adjust the reaction buffer to a pH between 7.5 and 9.0.- Ensure the buffer capacity is sufficient to maintain the pH throughout the reaction. |
| Thiol Oxidation: Free thiols on the protein have formed disulfide bonds and are unavailable for reaction. | - Pre-treat the protein with a reducing agent like TCEP or DTT to reduce disulfide bonds. Be sure to remove the reducing agent before adding the this compound linker, as some reducing agents can react with the BCN moiety. | |
| Low or No BCN-Azide (SPAAC) Reaction Yield | Suboptimal pH: The reaction buffer pH is not optimal for the SPAAC reaction. | - Use a recommended buffer such as PBS (pH 7.2-7.4) or HEPES (pH 7.0-7.5).- You can optimize the pH within the 7.0-8.5 range; a slightly higher pH may increase the reaction rate. |
| Insufficient Reaction Time or Temperature: The reaction has not been allowed to proceed to completion. | - Increase the incubation time. For sensitive molecules, the reaction can be performed overnight at 4°C. | |
| Presence of Side Products | Reaction with Other Nucleophiles: At a very high pH, the APN group might show some reactivity towards other nucleophilic amino acid residues. | - Maintain the pH within the recommended range of 7.5-9.0 for the APN-thiol reaction to ensure high selectivity for cysteine. |
| BCN Reactivity with Thiols: Under certain conditions, the BCN group can react with thiols. | - If your azide-containing molecule also has free thiols, consider a protection strategy for the thiols before the SPAAC reaction. | |
| Poor Solubility of Reagents or Conjugates | Hydrophobicity of Reactants: One of the reaction components may have poor aqueous solubility. | - The PEG4 spacer in the this compound linker is designed to enhance water solubility.- If solubility issues persist, consider using a small amount of a water-miscible organic co-solvent like DMSO or DMF. |
| Inconsistent Results | Reagent Instability: The this compound linker may have degraded due to improper storage or handling. | - Aliquot the linker upon receipt and store at -20°C to avoid multiple freeze-thaw cycles.- Prepare working solutions fresh for each experiment. |
Quantitative Data on Reaction Kinetics
The overall reaction kinetics of the this compound linker are a composite of the individual reaction rates of the APN and BCN moieties.
Table 1: APN-Thiol Reaction Kinetics
| Reactant | Second-Order Rate Constant (k) | Optimal pH Range | Notes |
| 3-phenylpropiolonitrile with a cysteine derivative | 3.1 M⁻¹s⁻¹ | 7.5 - 9.0 | The reaction rate is dependent on the concentration of the thiolate anion, which increases with pH. |
Table 2: BCN-Azide (SPAAC) Reaction Kinetics
| Reactant | Second-Order Rate Constant (k) | Optimal pH Range | Notes |
| BCN with benzyl azide | ~0.06 - 0.1 M⁻¹s⁻¹ | 7.0 - 8.5 | Reaction rates can be influenced by the specific azide used and the solvent system. Higher temperatures generally lead to faster reactions. |
Experimental Protocols
Protocol: Two-Step Conjugation of a Protein to an Azide-Functionalized Molecule using this compound
Step 1: Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation:
-
Ensure the protein is in an appropriate buffer, such as phosphate-buffered saline (PBS), at a pH between 7.5 and 8.5.
-
If necessary, reduce any disulfide bonds by treating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column.
-
-
Reaction Setup:
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted this compound linker using a desalting column or size-exclusion chromatography (SEC).
-
Step 2: SPAAC Reaction of the Protein-Apn-peg4-bcn Conjugate with an Azide-Functionalized Molecule
-
Reaction Setup:
-
The purified protein-Apn-peg4-bcn conjugate should be in a suitable buffer, such as PBS at pH 7.4.
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.
-
Add a 3- to 5-fold molar excess of the azide-functionalized molecule to the protein conjugate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C. The progress of the reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Final Purification:
-
Purify the final conjugate to remove any unreacted azide-functionalized molecule using an appropriate method like SEC or affinity chromatography.
-
Visualizations
Caption: Experimental workflow for a two-step conjugation using the this compound linker.
Caption: Logical relationship of the dual reactivity of the this compound linker.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Stability of Apn-peg4-bcn and Other Common ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. A stable linker ensures that the cytotoxic payload remains attached to the antibody during circulation, preventing premature release and off-target toxicity. Conversely, the linker must be efficiently cleaved to release the payload upon internalization into the target cancer cell. This guide provides an objective comparison of the stability of the Apn-peg4-bcn linker with other widely used ADC linkers, including maleimide, valine-citrulline-p-aminobenzoyloxycarbonyl (vc-PABC), and dibenzocyclooctyne (DBCO) based linkers.
Understanding ADC Linker Stability
The ideal ADC linker should be highly stable in the systemic circulation (plasma half-life of several days) yet allow for efficient payload release at the tumor site. Linker stability is typically assessed through in vitro incubation in plasma from different species (e.g., human, mouse, rat) and subsequent analysis of the remaining intact ADC, often measured by the drug-to-antibody ratio (DAR), or the amount of released free payload. Various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are employed for this purpose.
Comparative Analysis of Linker Stability
Direct head-to-head quantitative comparisons of different ADC linkers under identical experimental conditions are not always publicly available. The following table summarizes the known stability characteristics and potential liabilities of each linker type based on available data.
| Linker Type | Conjugation Chemistry | Cleavage Mechanism | Key Stability Characteristics | Potential Instability Mechanisms |
| This compound | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cleavable (specific cleavage site within the "Apn" moiety) | The BCN moiety for click chemistry is generally stable. The PEG4 spacer enhances hydrophilicity and may improve overall stability and solubility. | The cleavable "Apn" portion is designed for specific cleavage, but its susceptibility to non-target enzymes in plasma is a critical evaluation parameter. |
| Maleimide-based | Michael Addition to Cysteine Thiols | Non-cleavable or part of a cleavable linker construct | The initial thioether bond is formed efficiently under mild conditions. | Susceptible to retro-Michael reaction, leading to payload deconjugation and potential transfer to other thiol-containing proteins like albumin.[1][2] Ring-opening hydrolysis of the succinimide ring can increase stability. |
| vc-PABC | Various (often linked to a maleimide) | Enzymatic (Cathepsin B) | Generally stable in human plasma.[3] | Can be prematurely cleaved by carboxylesterases in rodent (e.g., mouse) plasma, leading to species-specific differences in stability and potential for misleading preclinical results.[4] |
| DBCO-based | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Non-cleavable or part of a cleavable linker construct | The triazole linkage formed is highly stable. | The DBCO group itself can be prone to oxidation, and its hydrophobicity may contribute to aggregation, although PEGylation can mitigate this. |
Experimental Protocols for Assessing ADC Linker Stability
A robust assessment of ADC linker stability is crucial for preclinical development. The following is a generalized protocol for an in vitro plasma stability assay.
In Vitro Plasma Stability Assay Protocol
Objective: To determine the rate of payload deconjugation or degradation of an ADC in plasma.
Materials:
-
Test ADC (e.g., with this compound linker)
-
Control ADCs (e.g., with maleimide, vc-PABC, DBCO linkers)
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Sample preparation reagents (e.g., protein A beads for immunocapture, reduction and alkylation reagents, proteolytic enzymes like trypsin or papain)
Procedure:
-
Incubation: Spike the test and control ADCs into plasma from different species at a final concentration of 100 µg/mL. As a control, incubate the ADCs in PBS.
-
Time Points: Incubate all samples at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).
-
Sample Quenching: Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
Sample Preparation for LC-MS Analysis:
-
Intact ADC Analysis (Top-down or Middle-up):
-
Thaw plasma samples.
-
Isolate the ADC from plasma proteins using immunocapture (e.g., protein A beads).
-
Elute the ADC and, if desired, perform reduction to separate heavy and light chains.
-
Analyze by LC-MS to determine the average DAR at each time point.
-
-
Released Payload Analysis (Bottom-up):
-
Thaw plasma samples.
-
Precipitate plasma proteins (e.g., with acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant containing the free payload.
-
Analyze the supernatant by LC-MS to quantify the concentration of the released payload.
-
-
-
Data Analysis:
-
For intact ADC analysis, plot the average DAR as a function of time to determine the rate of deconjugation.
-
For released payload analysis, plot the concentration of free payload as a function of time.
-
Calculate the half-life (t½) of the ADC linker in the plasma of each species.
-
Visualizing ADC Stability Concepts
To better illustrate the principles of ADC linker stability and the experimental workflow, the following diagrams are provided.
Caption: Logical relationships of ADC linker stability.
Caption: Experimental workflow for ADC plasma stability assessment.
Conclusion
The choice of linker is a critical decision in the design of a successful ADC therapeutic. While this compound offers the advantages of a hydrophilic PEG spacer and a stable BCN conjugation moiety, its overall stability is dependent on the nature of its cleavable component. Maleimide-based linkers have a well-documented instability due to the retro-Michael reaction, which can be mitigated by linker engineering. The vc-PABC linker shows good stability in human plasma but is susceptible to premature cleavage in rodent models, a crucial consideration for preclinical evaluation. DBCO linkers provide a very stable connection but may introduce hydrophobicity challenges. Ultimately, the optimal linker choice will depend on the specific antibody, payload, and target indication. A thorough and direct comparative stability assessment using standardized in vitro and in vivo models is essential for selecting the most promising linker for a given ADC candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Apn-peg4-bcn and SMCC Linkers for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
The journey of an antibody-drug conjugate (ADC) from a promising therapeutic concept to a clinical reality is paved with critical decisions, none more so than the choice of the linker. The linker, a seemingly small molecule, dictates the stability, homogeneity, and ultimately, the efficacy and safety of the ADC. This guide provides an in-depth, objective comparison of two prominent linker technologies: the modern, site-specific Apn-peg4-bcn linker and the conventional SMCC linker.
At a Glance: this compound vs. SMCC
| Feature | This compound Linker | SMCC Linker |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - "Click Chemistry" | NHS-ester and maleimide chemistry |
| Target Amino Acids | Site-specifically introduced non-natural amino acids or enzymatically modified sites (requires an azide handle) | Lysine and Cysteine |
| Homogeneity (DAR) | High homogeneity, precise Drug-to-Antibody Ratio (DAR) | High heterogeneity, broad DAR distribution |
| Cleavability | Non-cleavable (thioether bond) | Non-cleavable (amide and thioether bonds) |
| Key Features | Bioorthogonal, hydrophilic PEG4 spacer, enables site-specific conjugation | Widely used, well-established chemistry |
| Primary Advantage | Production of homogeneous ADCs with improved pharmacokinetics and therapeutic index | Simplicity of use with native antibody functional groups |
| Primary Disadvantage | Requires prior modification of the antibody to introduce an azide group | Results in a heterogeneous mixture of ADC species with varying efficacy and safety profiles |
Unpacking the Chemistries: A Tale of Two Conjugation Strategies
The fundamental difference between this compound and SMCC lies in their conjugation chemistry, which in turn dictates the characteristics of the resulting ADC.
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): The Traditional Approach
The SMCC linker is a heterobifunctional crosslinker that utilizes two of the most common reactions in bioconjugation.[1] First, its N-hydroxysuccinimide (NHS) ester reacts with the primary amines on the surface of lysine residues of an antibody, forming a stable amide bond. Subsequently, the maleimide group reacts with a thiol (sulfhydryl) group on the drug payload, creating a stable thioether bond.
This approach, while straightforward, leads to a heterogeneous mixture of ADCs. Antibodies have numerous lysine residues, and the reaction with SMCC is not site-selective, resulting in a random distribution of drugs on the antibody. This leads to a wide range of drug-to-antibody ratios (DAR), from 0 to over 8. This heterogeneity can negatively impact the ADC's pharmacokinetics, efficacy, and safety profile.[][3]
This compound: The Precision of Click Chemistry
The this compound linker represents a more modern and precise approach to ADC construction. It leverages the power of bioorthogonal "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4] This linker contains a bicyclononyne (BCN) group, a strained alkyne that reacts specifically and efficiently with an azide group under mild, physiological conditions.
To use this linker, the antibody must first be modified to introduce an azide handle at a specific site. This can be achieved through various techniques, such as incorporating an unnatural amino acid with an azide side chain or using enzymes to attach an azide-containing sugar to the antibody's glycans. Once the azide is in place, the BCN end of the linker "clicks" onto it, forming a stable triazole linkage. The other end of the linker can then be attached to the drug.
The key advantage of this method is the ability to produce highly homogeneous ADCs with a precise DAR.[5] This site-specific conjugation ensures that the drug is attached at a defined location on the antibody, leading to a more consistent product with improved properties. The inclusion of a polyethylene glycol (PEG4) spacer in the this compound linker also enhances the hydrophilicity of the ADC, which can help to reduce aggregation and improve its pharmacokinetic profile.
Experimental Data: A Comparative Overview
Table 1: Comparative Performance Metrics
| Parameter | Site-Specific Conjugation (e.g., with this compound) | Lysine Conjugation (e.g., with SMCC) |
| Conjugation Efficiency | High, approaching stoichiometric conversion | Variable, often requires optimization of reaction conditions |
| ADC Homogeneity (DAR) | Predominantly a single DAR species (e.g., DAR 2 or 4) | Broad distribution of DAR species (DAR 0-8+) |
| In Vitro Cytotoxicity | Potency can be optimized due to defined DAR | Average potency of a heterogeneous mixture |
| In Vivo Efficacy | Often demonstrates a wider therapeutic window and improved efficacy | Efficacy can be limited by the presence of suboptimal DAR species |
| Pharmacokinetics | More predictable and often improved plasma stability | Heterogeneous clearance rates due to different DAR species |
| Stability | Enhanced stability due to the hydrophilic PEG4 spacer and site-specific attachment | Potential for aggregation and instability, especially with hydrophobic drugs |
Studies have consistently shown that homogeneous ADCs produced via site-specific conjugation exhibit a superior therapeutic index compared to their heterogeneous counterparts. The defined DAR of site-specific ADCs leads to more predictable in vivo behavior and a better correlation between dose and response. In contrast, the heterogeneous nature of SMCC-conjugated ADCs means that the final product is a mixture of molecules, some of which may have a low DAR and be sub-potent, while others may have a high DAR and be prone to rapid clearance or off-target toxicity.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Antibody Conjugation using SMCC Linker
This protocol is a generalized two-step procedure.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC linker
-
Anhydrous DMSO
-
Thiol-containing drug payload
-
Desalting column
Procedure:
-
Antibody Modification:
-
Dissolve SMCC in anhydrous DMSO to prepare a stock solution.
-
Add a 10-20 fold molar excess of the SMCC stock solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC using a desalting column.
-
-
Drug Conjugation:
-
Immediately add the thiol-containing drug payload to the maleimide-activated antibody solution. A 3-5 fold molar excess of the drug is typically used.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the resulting ADC using a suitable chromatography method (e.g., size exclusion chromatography) to remove unreacted drug and linker.
-
Protocol 2: Antibody Conjugation using this compound Linker
This protocol assumes the availability of an azide-modified antibody.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Drug payload with a suitable reactive group for attachment to the linker
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Linker-Payload Preparation (if not pre-conjugated):
-
React the this compound linker with the drug payload in a suitable solvent system.
-
Purify the linker-payload conjugate.
-
-
Antibody Conjugation (SPAAC Reaction):
-
Dissolve the this compound-payload conjugate in a minimal amount of DMSO.
-
Add a 3-5 fold molar excess of the linker-payload conjugate to the azide-modified antibody solution.
-
Incubate for 4-12 hours at room temperature or 37°C.
-
Purify the final ADC using a suitable chromatography method (e.g., size exclusion chromatography) to remove the excess linker-payload conjugate.
-
Visualizing the Workflows
Diagram 1: SMCC Conjugation Workflow
Caption: Workflow for generating a heterogeneous ADC using the SMCC linker.
Diagram 2: this compound Conjugation Workflow
Caption: Workflow for generating a homogeneous ADC using the this compound linker.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and SMCC linkers represents a choice between precision and simplicity. For researchers seeking to develop next-generation ADCs with a well-defined structure, predictable pharmacokinetics, and an improved therapeutic window, the site-specific conjugation enabled by the this compound linker is the clear path forward. The initial investment in antibody engineering to introduce a bioorthogonal handle pays dividends in the form of a highly homogeneous and potentially more effective therapeutic.
The SMCC linker, while yielding a heterogeneous product, remains a valuable tool for initial proof-of-concept studies and for applications where the simplicity of conjugating to native antibody residues is a primary consideration. However, for clinical development and the creation of best-in-class ADCs, the trend is undeniably moving towards the precision and control offered by technologies like the this compound linker. The ability to dictate the exact placement and number of drug molecules on an antibody is a powerful advantage in the quest to design safer and more effective cancer therapies.
References
A Head-to-Head Comparison: The Superior Stability of Apn-peg4-bcn Thiol Conjugation Over Traditional Maleimide Chemistry
For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability of the resulting conjugate is paramount. While maleimide-based chemistry has been a long-standing workhorse for thiol-specific conjugation, its inherent instability presents significant challenges, particularly in the development of robust therapeutics like antibody-drug conjugates (ADCs). A newer alternative, utilizing 3-arylpropiolonitrile (APN) chemistry, as found in reagents like Apn-peg4-bcn, offers a significant leap forward in creating stable, reliable bioconjugates. This guide provides an objective, data-driven comparison of these two thiol-specific conjugation methods.
The primary drawback of traditional maleimide chemistry lies in the reversibility of the thiol-maleimide linkage. The resulting thiosuccinimide adduct is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione. This can lead to premature cleavage of the conjugated payload from the biomolecule, resulting in off-target toxicity and reduced therapeutic efficacy. In the context of ADCs, this "payload migration" is a critical issue that can compromise both safety and effectiveness.
In contrast, APN chemistry forms a stable, irreversible thioether bond with sulfhydryl groups, effectively eliminating the problem of deconjugation. This enhanced stability ensures that the payload remains attached to its targeting moiety, leading to a more predictable and reliable therapeutic outcome.
Quantitative Comparison of Conjugation Performance
To provide a clear overview of the key differences between this compound and maleimide chemistries, the following table summarizes their performance based on available experimental data.
| Feature | This compound Chemistry | Maleimide Chemistry | Key Advantage of this compound |
| Reaction Product Stability | Highly stable thioether linkage[1][2] | Thiosuccinimide adduct susceptible to retro-Michael reaction[3][4] | Significantly enhanced in vivo stability and longer serum half-life [1] |
| Specificity | Highly chemoselective for thiols | Highly selective for thiols at pH 6.5-7.5, but can react with amines at higher pH | Maintains high specificity over a broader pH range |
| Side Reactions | No significant side reactions reported | Prone to thiazine rearrangement and hydrolysis of the maleimide ring | Cleaner reaction profile with fewer byproducts |
| Reaction Kinetics | Efficient conjugation | Generally very fast reaction rates | While maleimide reactions are rapid, APN provides a balance of efficiency and superior product stability. |
| Payload Migration (in ADCs) | Minimized due to stable linkage | Significant issue leading to off-target effects | Prevents premature drug release and associated toxicity |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for thiol conjugation using both this compound and maleimide reagents.
Protocol for Thiol Conjugation with this compound
This protocol provides a general guideline for conjugating an this compound reagent to a cysteine-containing protein or peptide.
Materials:
-
Cysteine-containing protein/peptide in a suitable buffer (e.g., PBS, pH 7.5-9.0)
-
This compound dissolved in a compatible organic solvent (e.g., DMSO)
-
Reducing agent (e.g., TCEP) if the protein has disulfide bonds that need to be reduced
-
Purification system (e.g., size-exclusion chromatography or dialysis cassettes)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature. Remove excess TCEP using a desalting column.
-
Reaction Setup: Dissolve the this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5-10 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
-
Characterization: Characterize the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Protocol for Thiol Conjugation with Maleimide Chemistry
This protocol outlines a typical procedure for labeling a protein with a maleimide-functionalized reagent.
Materials:
-
Cysteine-containing protein in a degassed, amine-free buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide reagent dissolved in an anhydrous organic solvent (e.g., DMSO or DMF)
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification system (e.g., gel filtration or dialysis)
Procedure:
-
Protein Preparation: Reduce disulfide bonds as described in the APN protocol. If using DTT, it must be removed prior to adding the maleimide reagent.
-
Reaction Setup: Prepare a fresh stock solution of the maleimide reagent in anhydrous DMSO or DMF (e.g., 10 mM).
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the maleimide is fluorescent.
-
Quenching (Optional): Stop the reaction by adding a small molecule thiol like free cysteine to react with any excess maleimide.
-
Purification: Immediately purify the conjugate to remove unreacted reagents and byproducts.
-
Characterization: Analyze the conjugate to determine the degree of labeling.
Visualizing the Chemical Differences
The following diagrams, generated using Graphviz, illustrate the chemical reactions and experimental workflows, providing a visual comparison of the two chemistries.
Conclusion: A Clear Advantage for Stability-Critical Applications
References
- 1. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
BCN vs. DBCO: A Comparative Analysis of Click Chemistry Reagents for Bioconjugation
In the realm of bioconjugation, the choice of chemical ligation strategy is paramount to the success of applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs). Among the most powerful tools in the bioorthogonal chemistry toolkit is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction. This guide provides a detailed comparative analysis of two of the most prominent strained alkyne reagents employed in SPAAC: Bicyclo[6.1.0]nonyne (BCN) and Dibenzocyclooctyne (DBCO). This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific bioconjugation needs.
The primary advantage of SPAAC lies in its bioorthogonality; the reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1][2] This has led to its extensive adoption in fields requiring high specificity and biocompatibility.[1] While both BCN and DBCO react readily with azides to form a stable triazole linkage, they possess distinct chemical and physical properties that influence their performance in different experimental contexts.[1]
At a Glance: Key Differences
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) |
| Structure | Compact, non-aromatic | Bulky, aromatic |
| Reactivity with Azides | Generally lower than DBCO | Generally higher than BCN |
| Stability | More stable in the presence of thiols (e.g., GSH) | Less stable in the presence of thiols (e.g., GSH) |
| Lipophilicity | Lower | Higher |
| Size | Smaller | Larger |
Performance Deep Dive: A Quantitative Comparison
A critical evaluation of BCN and DBCO involves a close examination of their reaction kinetics, stability under various conditions, and overall physicochemical properties.
Reaction Kinetics
The rate of the SPAAC reaction is a crucial factor, particularly in applications involving low reactant concentrations or requiring rapid conjugation. Generally, DBCO exhibits faster reaction kinetics with azides compared to BCN, which is attributed to its greater ring strain. However, the nature of the azide can significantly influence these reaction rates.
Table 1: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | |
| BCN | Benzyl Azide | ~0.06 - 0.1 | |
| DBCO | Phenyl Azide | 0.033 | |
| BCN | Phenyl Azide | 0.2 |
Interestingly, while DBCO reacts faster with aliphatic azides like benzyl azide, BCN demonstrates a significantly higher reaction rate with aromatic azides such as phenyl azide. This highlights the importance of considering the electronic properties of the azide partner when selecting a cyclooctyne. For sterically hindered azides, BCN may maintain a more consistent, albeit slower, reaction rate, whereas the reactivity of DBCO can drop dramatically.
Stability
The stability of the linker is critical for the integrity of the bioconjugate, especially under the reducing conditions found within cells or during long experimental procedures. The cytoplasm is rich in thiols like glutathione (GSH), which can react with and degrade strained alkynes.
Table 2: Comparative Stability of BCN and DBCO
| Condition | BCN | DBCO | Reference(s) |
| Aqueous Buffers (e.g., PBS) | Generally stable | Generally stable, but can lose reactivity over time due to oxidation and hydration. | |
| Thiols (e.g., Glutathione - GSH) | Significantly more stable (t½ ≈ 6 h) | Less stable (t½ ≈ 71 min) | |
| Reducing Agents (e.g., TCEP) | More stable | Shows instability over a 24-hour period. | |
| Intracellular Environment (RAW264.7 cells) | Lower stability (79% degradation after 24h) | Moderate stability (36% degradation after 24h) |
The superior stability of BCN in the presence of thiols and reducing agents like TCEP makes it a more suitable choice for many intracellular studies. However, some studies have shown BCN to have lower stability within the endolysosomal compartments of certain immune cells compared to DBCO.
Physicochemical Properties
The physical and chemical properties of the linker can impact the solubility, aggregation, and in vivo behavior of the resulting bioconjugate.
Table 3: Physicochemical Properties of BCN and DBCO
| Property | BCN | DBCO | Implications | Reference(s) |
| Molecular Weight | Smaller | Larger | BCN is less likely to cause steric hindrance. | |
| Lipophilicity | Lower | Higher | BCN may improve the aqueous solubility of the conjugate. | |
| Aromaticity | Non-aromatic | Aromatic | DBCO's aromatic rings can lead to non-specific hydrophobic interactions. |
The smaller size and lower lipophilicity of BCN can be advantageous in minimizing perturbations to the biological system and improving the solubility of the final conjugate.
Visualizing the Chemistry and Workflow
To better understand the underlying chemistry and its application, the following diagrams illustrate the SPAAC reaction and a typical bioconjugation workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the conjugation of a protein with BCN or DBCO, typically activated with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the protein.
General Protocol for Protein Conjugation with BCN-NHS or DBCO-NHS Ester
This protocol outlines the essential steps for labeling a protein with a BCN or DBCO linker activated with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues) on the protein.
Materials:
-
Protein of interest (1-10 mg/mL in a buffer free of primary amines, e.g., PBS, pH 7.2-8.0)
-
BCN-NHS or DBCO-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the BCN-NHS or DBCO-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Protein Preparation: Ensure the protein solution is in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved BCN-NHS or DBCO-NHS ester to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the bioconjugate using an appropriate chromatography method (e.g., size-exclusion, affinity, or ion-exchange chromatography) to remove unreacted reagents and byproducts.
-
Characterization: Determine the degree of labeling (DOL), i.e., the number of linker molecules per protein, using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO) or by using other appropriate analytical techniques.
SPAAC Reaction with an Azide-Modified Molecule
This protocol describes the "click" reaction between the BCN/DBCO-labeled protein and an azide-modified molecule.
Materials:
-
BCN/DBCO-labeled protein
-
Azide-modified molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Combine the BCN/DBCO-labeled protein with the azide-modified molecule in the reaction buffer. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically recommended.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants and their concentrations.
-
Final Purification: Purify the final bioconjugate using an appropriate chromatography method to remove any unreacted components.
Conclusion: Making the Right Choice
The selection between BCN and DBCO for copper-free click chemistry is a nuanced decision that is highly dependent on the specific requirements of the bioconjugation application.
Choose DBCO when:
-
Speed is critical: For applications requiring rapid labeling, such as in dynamic biological systems, the superior kinetics of DBCO are a distinct advantage.
-
Steric hindrance is not a major concern: For labeling accessible azides, DBCO offers high efficiency.
Choose BCN when:
-
Enhanced stability is required: In experiments involving reducing agents or high concentrations of thiols, BCN's greater stability is preferable.
-
Lower hydrophobicity and smaller size are critical: To minimize potential aggregation or non-specific interactions and to reduce steric hindrance, BCN is the superior alternative.
By carefully considering the reaction kinetics, stability, and physicochemical properties of each reagent in the context of the specific biological system and experimental goals, researchers can select the optimal tool to advance their scientific endeavors.
References
A Comparative Guide to the In Vitro and In Vivo Stability of Apn-peg4-bcn Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker's stability in circulation is paramount to ensure the cytotoxic payload is delivered specifically to the target cells, thereby maximizing efficacy and minimizing off-target toxicity. This guide provides a comparative evaluation of the Apn-peg4-bcn linker, focusing on its in vitro and in vivo stability, and contrasts its performance with commonly used alternatives, supported by available experimental data.
The this compound linker is a heterobifunctional linker designed for cysteine-specific conjugation and subsequent attachment of a payload via click chemistry. It comprises three key components:
-
3-Arylpropiolonitrile (APN): A thiol-reactive group for conjugation to cysteine residues on the antibody.
-
Polyethylene glycol (PEG4): A hydrophilic spacer to enhance solubility and reduce steric hindrance.
-
Bicyclo[6.1.0]nonyne (BCN): A strained alkyne for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) to an azide-modified payload.
Comparative Stability Analysis
The stability of an ADC linker is a crucial determinant of its therapeutic index. Premature payload release can lead to systemic toxicity, while a linker that is too stable might not efficiently release the drug at the target site. The following sections compare the stability of ADCs constructed with this compound linkers to those with traditional and next-generation maleimide linkers, which are also widely used for cysteine-based conjugation.
Data Summary
| Linker Type | In Vitro Stability (Human Plasma) | In Vivo Stability | Key Characteristics |
| This compound | APN-cysteine conjugates are reported to be highly stable in human plasma[1][2]. BCN stability can be context-dependent, with some studies indicating good stability[3] and others showing potential for degradation in intracellular environments[4]. | Pharmacokinetic studies demonstrate that the thiol-APN linkage contributes to enhanced in vivo stability compared to thiol-maleimide linkages[5]. | Forms a stable thioether bond with cysteine. The BCN moiety allows for bioorthogonal conjugation. |
| Traditional Maleimide | Susceptible to retro-Michael reaction, leading to payload loss. Shedding rates of up to 50-75% in plasma over 7-14 days have been reported. | Payload loss observed in vivo due to exchange with thiol-containing molecules like albumin. | Widely used for cysteine conjugation but known for instability issues. |
| Next-Generation Maleimide (e.g., Maleamic Methyl Ester) | Significantly improved stability. One study showed only ~9% payload shedding after 21 days in the presence of excess thiol, compared to 31% for a traditional maleimide ADC. Another showed only ~3.8% payload loss in an albumin solution after 14 days. | Enhanced stability leads to better in vivo efficacy and safety profiles, with higher maximum tolerated doses observed in preclinical models. | Designed to overcome the instability of the thiosuccinimide ring, often through hydrolysis to a more stable ring-opened form. |
Experimental Protocols
The evaluation of ADC linker stability is a critical step in preclinical development. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma from various species.
Methodology:
-
ADC Incubation: The test ADC is incubated at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Time-Point Sampling: Aliquots are collected at multiple time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Analysis: The amount of intact ADC, total antibody, and released payload is quantified.
-
Intact ADC Analysis (LC-MS): The ADC is isolated from the plasma, often using immunoaffinity capture, and analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker instability.
-
Released Payload Quantification (LC-MS/MS): The free payload is extracted from the plasma and quantified using a sensitive LC-MS/MS method. This provides a direct measure of drug deconjugation.
-
In Vivo Pharmacokinetic Study
Objective: To evaluate the stability and pharmacokinetic profile of the ADC in an animal model.
Methodology:
-
Animal Dosing: The ADC is administered to an appropriate animal model (e.g., mice or rats), typically via intravenous injection.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Plasma Processing: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentrations of total antibody, antibody-conjugated drug (intact ADC), and free payload in the plasma samples are determined using methods such as ELISA and LC-MS/MS. These data are used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, and half-life.
Whole Blood Stability Assay
Objective: To provide a more predictive in vitro model of in vivo stability by incubating the ADC in whole blood.
Methodology:
-
Incubation: The ADC is incubated in fresh whole blood from the species of interest at 37°C.
-
Sample Processing: At various time points, the ADC is isolated from the blood, often through immunoprecipitation.
-
Analysis: The isolated ADC is analyzed by LC-MS to determine the DAR and identify any modifications to the linker or payload. This method can better mimic the enzymatic and cellular environment of the circulatory system compared to plasma alone.
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective irreversible chemical tagging of cysteine with 3-arylpropiolonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Conjugation Validation: A Comparative Guide to Analyzing Apn-peg4-bcn Efficiency by Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise and efficient validation of bioconjugation is a critical step in the creation of targeted therapeutics like antibody-drug conjugates (ADCs). The linker, Apn-peg4-bcn, which facilitates the site-specific attachment of payloads to antibodies via thiol chemistry and strain-promoted alkyne-azide cycloaddition (SPAAC), requires robust analytical methods to confirm successful conjugation. This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques—Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC)—for validating the efficiency of this compound conjugation.
Performance Comparison of Analytical Techniques
Mass spectrometry stands out for its ability to provide direct and precise mass information, confirming the covalent attachment of the this compound linker and any subsequent payload. However, HIC and SEC offer valuable orthogonal information, particularly regarding the distribution of drug-to-antibody ratios (DAR) and the presence of aggregates. The following table summarizes the key performance metrics of these techniques in the context of validating this compound conjugation.
| Feature | Mass Spectrometry (LC-MS) | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) |
| Primary Information | Precise mass-to-charge ratio (m/z) of the conjugate, confirming the mass addition of this compound.[1][2] | Separation of species based on hydrophobicity, allowing for the determination of the drug-to-antibody ratio (DAR) distribution.[1][3][4] | Separation of molecules based on hydrodynamic radius, primarily used to detect and quantify aggregates. |
| Confirmation of Conjugation | Direct confirmation through the observed mass shift corresponding to the this compound linker (Molecular Weight: ~565.66 g/mol ). | Indirect confirmation by observing peaks with increased retention times corresponding to higher drug loads. | Indirect, by observing a shift in retention time if the conjugation significantly alters the molecule's size or shape. |
| Quantitative Capability | Can determine the average DAR by analyzing the relative abundance of different species in the mass spectrum. | Considered the gold standard for quantifying the distribution of different DAR species (DAR0, DAR2, DAR4, etc.). | Primarily quantifies the percentage of monomer, aggregate, and fragment. |
| Resolution | High resolution allows for the differentiation of various conjugated species. | Can resolve species with different numbers of conjugated linkers/drugs. | Lower resolution for conjugation states but high resolution for size variants. |
| Throughput | Moderate to high, especially with modern LC systems. | Moderate, with typical run times of 20-40 minutes. | High, with typical run times of 15-30 minutes. |
| Strengths | Provides unambiguous confirmation of covalent modification and precise mass information. | Excellent for characterizing the heterogeneity of the ADC product under native-like conditions. | Robust method for assessing product purity in terms of aggregation. |
| Weaknesses | Ionization efficiency can vary between different DAR species, potentially affecting the accuracy of quantitative distribution. | Does not provide direct mass confirmation of the conjugate. High salt concentrations in mobile phases are often incompatible with MS. | Does not provide information on the extent of conjugation (DAR). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of this compound conjugation. Below are representative protocols for each of the discussed analytical techniques.
Mass Spectrometry (LC-MS) Protocol for Intact ADC Analysis
This protocol outlines the analysis of an antibody conjugated with this compound using a high-resolution mass spectrometer.
-
Sample Preparation:
-
The antibody-Apn-peg4-bcn conjugate is diluted to a final concentration of 0.1-1 mg/mL in a mass spectrometry-compatible buffer, such as 50 mM ammonium acetate.
-
For analysis under denaturing conditions to separate light and heavy chains, the sample can be diluted in a buffer containing acetonitrile and formic acid.
-
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column suitable for large proteins (e.g., C4) or a size-exclusion column for native analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Data is acquired over a mass range of approximately 1000-4000 m/z.
-
-
Data Analysis:
-
The raw data is deconvoluted to obtain the zero-charge mass spectrum.
-
The mass of the unconjugated antibody is subtracted from the mass of the conjugated antibody to confirm the mass addition of the this compound linker.
-
The relative intensities of the peaks corresponding to different DAR species are used to calculate the average DAR.
-
Hydrophobic Interaction Chromatography (HIC) Protocol for DAR Determination
HIC is a powerful technique to separate ADC species with different drug loads.
-
Sample Preparation:
-
The ADC sample is diluted to a concentration of 1-5 mg/mL in the HIC mobile phase A.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
The peaks corresponding to the unconjugated antibody (lowest retention time) and the different DAR species are integrated.
-
The percentage of each species is calculated from the peak areas.
-
The average DAR is calculated using the formula: Average DAR = Σ (% Peak Area of DARn * n) / 100 where 'n' is the number of conjugated linkers.
-
Size Exclusion Chromatography (SEC) Protocol for Aggregate Analysis
SEC is used to assess the presence of high molecular weight species (aggregates) in the conjugate sample.
-
Sample Preparation:
-
The ADC sample is diluted to a concentration of 1 mg/mL in the SEC mobile phase.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: An SEC column suitable for the molecular weight of the antibody (e.g., 300Å pore size).
-
Mobile Phase: A buffer such as phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: Isocratic flow at 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
The peak areas for the monomer, aggregate, and any fragment peaks are integrated.
-
The percentage of each species is calculated to determine the purity of the sample.
-
Visualizing the Workflow and Conjugation Chemistry
To better illustrate the experimental process and the underlying chemical reaction, the following diagrams are provided.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
Safety Operating Guide
Navigating the Safe Disposal of Apn-peg4-bcn: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Apn-peg4-bcn, a heterobifunctional linker utilized in bioconjugation. Adherence to these protocols is crucial for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE) and Hazard Mitigation
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against potential exposure.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if aerosolization is possible. | Minimizes inhalation of any airborne particles or aerosols. |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound and associated waste is through a licensed chemical waste disposal service.[1] Never dispose of this compound or its solutions down the drain.
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, including gloves, weigh boats, pipette tips, and paper towels, must be collected in a designated, clearly labeled, and sealable solid chemical waste container.
-
Liquid Waste: Unused solutions, reaction mixtures, and any aqueous waste containing this compound should be collected in a compatible, leak-proof, and sealable liquid waste container. Ensure the container material is appropriate for the solvents used.
-
Do Not Mix: Avoid mixing this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("this compound") and any other components of the waste mixture.
-
Include appropriate hazard symbols as indicated by the GHS classification of similar compounds (e.g., irritant, environmentally hazardous).
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
4. Arrange for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to contain the material and prevent exposure.
1. Evacuate and Secure the Area:
-
Alert colleagues in the immediate vicinity and restrict access to the spill area.
2. Ensure Proper Ventilation:
-
Increase ventilation in the area of the spill, if possible and safe to do so.
3. Absorb and Collect:
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the substance.
-
Carefully collect the absorbed material and any contaminated solids using non-sparking tools.
4. Decontaminate:
-
Clean the spill area with a suitable solvent or detergent. All cleaning materials must be collected as hazardous waste.
5. Dispose of Cleanup Materials:
-
Place all materials used for the spill cleanup into a labeled hazardous waste container for proper disposal.
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical flow of operations when working with this compound, from initial handling to final disposal, emphasizing the critical safety and waste management steps.
This procedural guide, based on the best available data for similar chemical compounds, provides a framework for the safe and responsible disposal of this compound. Always consult your institution's specific safety and disposal protocols, as local regulations may vary. By prioritizing safety and environmental stewardship, researchers can continue their vital work while minimizing risks.
References
Essential Safety and Operational Guide for Handling Apn-peg4-bcn
For researchers, scientists, and professionals in drug development, meticulous handling of chemical reagents is fundamental to ensuring both personal safety and the integrity of experimental outcomes. This guide provides crucial safety and logistical information for Apn-peg4-bcn, a bifunctional linker utilized in bioconjugation. The following procedures detail operational plans, personal protective equipment (PPE) requirements, and disposal protocols to facilitate the safe and effective use of this compound in the laboratory.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
A comprehensive list of recommended PPE for handling this compound is detailed in the table below.
| Operation | Required Personal Protective Equipment | Purpose |
| Handling Solid (Powder) this compound | - Gloves: Nitrile gloves- Eye Protection: Safety glasses with side shields or safety goggles- Respiratory Protection: Use in a well-ventilated area. A dust mask or respirator is recommended for handling larger quantities or if aerosolization is possible.- Lab Coat: Standard laboratory coat, fully buttoned. | Prevents skin contact.Protects eyes from splashes and airborne particles.Prevents inhalation of dust particles.Protects skin and clothing from spills. |
| Handling this compound in Solution (e.g., dissolved in DMSO) | - Gloves: Nitrile gloves- Eye Protection: Safety glasses with side shields or safety goggles- Lab Coat: Standard laboratory coat, fully buttoned. | Prevents skin contact with the solution.Protects eyes from splashes.Protects skin and clothing from spills. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is critical for maintaining safety and the compound's integrity.
1. Receiving and Inspection:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number on the label match the order.
2. Storage:
-
Short-term storage (days to weeks): Store in a cool, dry, and dark place at 2-8°C.
-
Long-term storage (months to years): For optimal stability, store at -20°C.
-
Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which can degrade the compound.
3. Reagent Preparation (General Protocol):
-
Work in a chemical fume hood or a well-ventilated area.
-
To avoid handling the potentially static powder, it is recommended to prepare a stock solution.
-
Use an anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Example: To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the required volume of anhydrous solvent.
4. Experimental Use:
-
When transferring the compound or its solutions, use appropriate chemical-resistant tools (e.g., stainless steel spatula, glass pipettes).
-
Avoid creating dust or aerosols.
-
Keep containers tightly sealed when not in use.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Reagent and Contaminated Materials: Dispose of the solid compound, stock solutions, and any contaminated disposable lab supplies (e.g., pipette tips, vials, gloves) as chemical waste.
-
Aqueous Waste: Do not pour aqueous solutions containing this compound down the drain. Collect all aqueous waste from reaction and purification steps in a designated hazardous waste container.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific local regulations and guidance on chemical waste disposal. While polyethylene glycol (PEG) itself is generally considered biodegradable, the functional groups on the linker may warrant specific disposal procedures.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and use of this compound.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
